Sumatriptan Succinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butanedioic acid;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORMUFZNYQJOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103628-46-2 (Parent) | |
| Record name | Sumatriptan succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60145966 | |
| Record name | Sumatriptan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103628-48-4 | |
| Record name | Sumatriptan succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103628-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sumatriptan succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUMATRIPTAN SUCCINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sumatriptan succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, compd. with 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUMATRIPTAN SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8BDZ68989 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms of Action of Sumatriptan Succinate
Selective Serotonin (B10506) 5-HT1B/5-HT1D Receptor Agonism
Sumatriptan (B127528) succinate (B1194679) functions as a selective agonist for the 5-hydroxytryptamine1B (5-HT1B) and 5-hydroxytryptamine1D (5-HT1D) receptor subtypes hres.cahres.cagskpro.comgsk.comdrugbank.com. These receptors are members of the 5-HT1 family and are critically involved in the pathophysiology of migraines hres.cahres.capatsnap.com.
Receptor Binding Affinities and Selectivity Profiles
Sumatriptan exhibits high affinity for both human cloned 5-HT1B and 5-HT1D receptors gskpro.comresearchgate.net. Specifically, it has a higher affinity for the 5-HT1D subtype compared to 5-HT1B, though its selectivity for other receptors is low, classifying it as a highly targeted 5-HT1 agonist reprocell.com. Some research indicates sumatriptan's affinity (Ki values) for 5-HT1D is around 17 nM and for 5-HT1B is around 27 nM researchgate.net. It also shows weak affinity for 5-HT1A receptors (Ki = 100 nM) hres.cahres.cagsk.comresearchgate.netfda.gov.
While sumatriptan binds with high affinity to 5-HT1D receptors, its selectivity over 5-HT1A and 5-HT1B receptors can range from 2- to 20-fold acnp.org. Its affinity for both 5-HT1Dα (Ki = 5.8 nM) and 5-HT1Dβ (Ki = 7.7 nM) sites is nearly identical acnp.org.
A summary of binding affinities is presented in the table below:
| Receptor Subtype | Binding Affinity (Ki) / pIC50 | Selectivity Commentary | Reference |
| 5-HT1D | ~17 nM (Ki) / 8.22 (pIC50) | High affinity; primary target. researchgate.netnih.gov | researchgate.netnih.gov |
| 5-HT1B | ~27 nM (Ki) / 5.94 (pIC50) | High affinity; primary target. researchgate.netnih.gov | researchgate.netnih.gov |
| 5-HT1A | ~100 nM (Ki) / 6.14 (pIC50) | Weak affinity; 10- to 50-fold selectivity for 5-HT1D over 5-HT1A. hres.cahres.cagsk.comresearchgate.netfda.govacnp.orgnih.gov | hres.cahres.cagsk.comresearchgate.netfda.govacnp.orgnih.gov |
| 5-HT1Dα | 5.8 nM (Ki) | Nearly identical affinity to 5-HT1Dβ. acnp.org | acnp.org |
| 5-HT1Dβ | 7.7 nM (Ki) | Nearly identical affinity to 5-HT1Dα. acnp.org | acnp.org |
Implications of Agonist Activity at 5-HT1B Receptors
Agonist activity at 5-HT1B receptors primarily contributes to the vasoconstriction of intracranial blood vessels openaccessjournals.compatsnap.comeur.nl. These receptors are present on the smooth muscle cells of cranial blood vessels, including those on the arteriovenous anastomoses hres.cahres.cagsk.compatsnap.com. Activation of 5-HT1B receptors leads to the narrowing of these dilated vessels, which is believed to be correlated with the relief of migraine headache hres.cahres.cagsk.comdrugbank.compatsnap.com. In vitro studies have shown that triptans, including sumatriptan, contract the middle meningeal artery (MMA) eur.nl. This vasoconstrictive action counteracts the excessive dilation of intracranial blood vessels that occurs during a migraine attack and is associated with the throbbing pain patsnap.compatsnap.com.
Implications of Agonist Activity at 5-HT1D Receptors
The activation of 5-HT1D receptors by sumatriptan is linked to the inhibition of pro-inflammatory neuropeptide release from perivascular trigeminal nerve endings hres.cahres.cagsk.compatsnap.comopenaccessjournals.comtaylorandfrancis.com. These receptors are located on presynaptic terminals of the trigeminal system, which innervates cranial blood vessels hres.cahres.cagsk.comtaylorandfrancis.com. Experimental data from animal studies demonstrate that sumatriptan activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve, leading to the inhibition of neuropeptide release hres.cahres.cagsk.com. This action is thought to contribute to the antimigraine effect in humans by reducing the inflammatory response and subsequent pain perception hres.cahres.cagsk.compatsnap.com. Specifically, sumatriptan inhibits the release of vasoactive peptides such as calcitonin gene-related peptide (CGRP) drugbank.compatsnap.comresearchgate.net.
Absence of Significant Activity at Other Receptor Subtypes
Sumatriptan succinate demonstrates remarkable selectivity, possessing only weak affinity for 5-HT1A receptors and no significant activity (as measured using standard radioligand binding assays) or pharmacological activity at numerous other receptor subtypes hres.cahres.cagsk.comfda.govglobalrph.com. This includes the 5-HT2, 5-HT3, 5-HT4, 5-HT5A, and 5-HT7 receptor subtypes hres.cahres.cagsk.comfda.govglobalrph.com.
Furthermore, sumatriptan exhibits no significant activity or pharmacological effect at alpha1-, alpha2-, or beta-adrenergic receptors; dopamine1 or dopamine2 receptors; muscarinic receptors; or benzodiazepine (B76468) receptors hres.cahres.cagsk.comfda.govglobalrph.com. This high selectivity contributes to its targeted action in migraine treatment with minimal off-target effects on these systems annualreviews.org.
The following table summarizes the negligible activity of this compound at other receptor subtypes:
| Receptor Subtype | Activity Profile | Reference |
| 5-HT1A | Weak affinity | hres.cahres.cagsk.comresearchgate.netfda.gov |
| 5-HT2 | No significant activity/pharmacological activity | hres.cahres.cagsk.comfda.govglobalrph.com |
| 5-HT3 | No significant activity/pharmacological activity | hres.cahres.cagsk.comfda.govglobalrph.com |
| 5-HT4 | No significant activity/pharmacological activity | hres.cahres.cagsk.com |
| 5-HT5A | No significant activity/pharmacological activity | hres.cahres.cagsk.com |
| 5-HT7 | No significant activity/pharmacological activity | hres.cahres.cagsk.com |
| Alpha1-adrenergic | No significant activity/pharmacological activity | hres.cahres.cagsk.comfda.govglobalrph.com |
| Alpha2-adrenergic | No significant activity/pharmacological activity | hres.cahres.cagsk.comfda.govglobalrph.com |
| Beta-adrenergic | No significant activity/pharmacological activity | hres.cahres.cagsk.comfda.govglobalrph.com |
| Dopamine1 | No significant activity/pharmacological activity | hres.cahres.cagsk.comfda.govglobalrph.com |
| Dopamine2 | No significant activity/pharmacological activity | hres.cahres.cagsk.comfda.govglobalrph.com |
| Muscarinic | No significant activity/pharmacological activity | hres.cahres.cagsk.comfda.govglobalrph.com |
| Benzodiazepine | No significant activity/pharmacological activity | hres.cahres.cagsk.comfda.govglobalrph.com |
Dual Hypotheses of Anti-Migraine Action
The therapeutic activity of this compound in migraine is generally attributed to its agonist activity at 5-HT1B/5-HT1D receptors, which are involved in two primary hypotheses explaining its anti-migraine efficacy hres.cahres.cagskpro.comgsk.com.
Vasoconstriction of Intracranial Blood Vessels
One prominent theory suggests that the activation of 5-HT1 receptors located on intracranial blood vessels, including those on the arteriovenous anastomoses, leads to vasoconstriction hres.cahres.cagsk.compatsnap.comtaylorandfrancis.comjournalagent.com. This vasoconstriction is believed to be correlated with the relief of migraine headache hres.cahres.cagsk.comdrugbank.compatsnap.com. During a migraine attack, there is often dilation of intracranial blood vessels, such as the middle meningeal artery (MMA) eur.nld-nb.info. Sumatriptan has been shown to reverse the dilation of the MMA and abort migraine attacks, without significantly affecting the circumference of intracerebral arteries like the middle cerebral artery (MCA) d-nb.info. Studies indicate that the contractile effects of 5-HT1B/1D receptor agonists, including sumatriptan, are more pronounced in human meningeal artery segments compared to cerebral or temporal arteries, and these responses are much less pronounced in peripheral arteries nih.gov. This selective vasoconstrictor action on extracerebral arteries is considered relevant to migraine pain relief d-nb.info.
Role of 5-HT1B Receptors on Intracranial Arteries and Arteriovenous Anastomoses
This compound acts as an agonist at 5-HT1B receptors, which are abundantly located on intracranial blood vessels, including the arteriovenous anastomoses hres.cahres.capatsnap.comgsk.com. Activation of these receptors leads to vasoconstriction of these dilated cranial blood vessels hres.capatsnap.comnih.govnih.govfda.govglobalrph.com. This vasoconstrictive effect counteracts the excessive dilation of intracranial arteries, a key feature in the generation of migraine pain patsnap.com. Studies in animals have demonstrated that sumatriptan selectively constricts carotid arteriovenous anastomoses while having minimal impact on cerebral or extracerebral tissue blood flow globalrph.com. The vasoconstrictor response is a direct vascular effect and is reproducible even outside of migraine attacks nih.gov.
Correlation with Migraine Headache Relief
The vasoconstriction induced by this compound on intracranial blood vessels, including arteriovenous anastomoses and dural/meningeal vessels, is strongly correlated with the alleviation of migraine headache symptoms hres.capatsnap.comijnrd.orgcancer.govgsk.comnih.govmedlineplus.govamerihealth.com. By narrowing these dilated vessels, sumatriptan helps to reduce the throbbing pain characteristic of migraine attacks patsnap.com. The drug's ability to reverse middle cerebral artery dilatation also indicates the involvement of the 5-HT receptor system in migraine pathogenesis and its role in pain relief nih.gov.
Inhibition of Neuropeptide Release from Trigeminal System
Beyond its direct vascular effects, this compound also exerts therapeutic actions by modulating the trigeminal system, which is crucial in migraine pathology hres.capatsnap.comijnrd.orgnih.gov.
Activation of 5-HT1D Receptors on Perivascular Fibers of the Trigeminal System
This compound acts as a selective agonist for 5-HT1D receptors, which are primarily located on the perivascular fibers of the trigeminal system hres.cahres.capatsnap.comijnrd.orgcancer.govtandfonline.comgsk.comnih.govnih.gov. These receptors are found on peripheral terminals of the trigeminal nerve that innervate cranial blood vessels and within the trigeminal ganglion itself hres.cahres.catandfonline.commedscape.comispub.com. Agonism at these presynaptic 5-HT1D receptors functions as an autoreceptor, thereby inhibiting the release of certain substances tandfonline.comnih.gov. Sumatriptan displays a higher affinity for 5-HT1D receptors (IC50 7.3 nM) than for 5-HT1B receptors (IC50 9.3 nM), and also shows affinity for 5-HT1F receptors (IC50 17.8 nM) medkoo.com.
Suppression of Pro-inflammatory Neuropeptide Release (e.g., Calcitonin Gene-Related Peptide (CGRP), Substance P)
A key mechanism of this compound is its ability to inhibit the release of pro-inflammatory neuropeptides from the trigeminal nerve endings hres.capatsnap.comijnrd.orgcancer.govgsk.comispub.comwikipedia.orgresearchgate.net. During a migraine attack, activated trigeminal nerves release vasoactive peptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P patsnap.commcmaster.cajneurosci.org. Sumatriptan's action on 5-HT1D (and potentially 5-HT1B) receptors suppresses the release of these neuropeptides hres.capatsnap.commedkoo.comnih.govnih.govispub.comjneurosci.orgeur.nljneurosci.org. This suppression reduces the vasodilation caused by CGRP nih.gov and alleviates the sensitization of trigeminal nociceptive neurons, which contribute to migraine pain wikipedia.org.
Impact on Neurogenic Inflammation within the Trigeminal System
The inhibition of pro-inflammatory neuropeptide release by this compound significantly impacts neurogenic inflammation within the trigeminal system hres.capatsnap.comijnrd.orgcancer.govtandfonline.comnih.govmcmaster.caispub.com. Neurogenic inflammation involves processes such as plasma protein extravasation from dural blood vessels, mast cell degranulation, and platelet aggregation, all of which are mediated by the release of neuropeptides from trigeminal afferent neurons mcmaster.ca. By preventing the release of these inflammatory mediators, sumatriptan effectively reduces the inflammatory response and subsequent pain perception patsnap.comijnrd.orgresearchgate.net. Experimental data from animal studies demonstrate that sumatriptan can significantly reduce the neurogenic inflammatory response, including plasma protein extravasation, induced by trigeminal ganglion stimulation nih.govmedscape.com.
Peripheral Nociception Modulation
This compound exerts significant effects on peripheral nociception, primarily through its interactions with the trigeminal nerve system and by modulating mechanisms related to allodynia.
Effects on Peripheral Terminals of the Trigeminal Nerve
Sumatriptan acts as an agonist on 5-HT1B/1D receptors, which are found on the perivascular fibers of the trigeminal system that innervate cranial blood vessels hres.cahres.ca. Activation of these receptors leads to the inhibition of pro-inflammatory neuropeptide release, such as calcitonin gene-related peptide (CGRP) hres.capatsnap.comwikipedia.orgnih.gov. This reduction in neuropeptide release is thought to contribute significantly to the anti-migraine action of sumatriptan in humans by decreasing neurogenic dural plasma extravasation and subsequent inflammation hres.capatsnap.comnih.gov. Experimental data from animal studies demonstrate that sumatriptan activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve, thereby inhibiting neuropeptide release hres.cahres.ca.
A summary of effects on peripheral terminals of the trigeminal nerve:
| Mechanism of Action | Description |
| 5-HT1B/1D Receptor Agonism | Sumatriptan selectively activates 5-HT1B and 5-HT1D receptors on trigeminal nerve endings hres.cahres.ca. |
| Inhibition of Neuropeptide Release | This activation leads to the inhibition of pro-inflammatory neuropeptides, particularly CGRP, from trigeminal nerve terminals hres.capatsnap.comwikipedia.orgnih.gov. |
| Reduction of Neurogenic Plasma Extravasation | The inhibition of neuropeptide release helps to reduce neurogenic dural plasma extravasation, a process associated with migraine pain and inflammation hres.capatsnap.comnih.gov. |
| Vasoconstriction of Cranial Blood Vessels | Concurrently, sumatriptan induces vasoconstriction of dilated cranial blood vessels, including those in the dura mater and basilar artery, further contributing to migraine relief hres.capatsnap.comnih.gov. |
Reversal of Facial Allodynia Mechanisms
Allodynia, a common symptom during migraine attacks, involves the perception of pain from normally non-painful stimuli. Sumatriptan has been shown to effectively reverse facial allodynia by inhibiting the presynaptic terminal of the trigeminal nucleus caudalis nih.gov. Triptans generally reduce the transmission of pain impulses to the trigeminal nucleus caudalis and minimize the release of inflammatory mediators from trigeminal nerves nih.gov. Studies indicate that sumatriptan can cause a short-lasting allodynia in response to light dynamic touch and a reduction of heat and cold pain thresholds, which might explain some temporary sensory side effects of triptans nih.govresearchgate.net. However, its primary therapeutic effect in migraine is associated with the reversal of migraine-related allodynia.
Central Nervous System (CNS) Effects
While initially thought to act primarily peripherally due to poor blood-brain barrier penetration, more recent research suggests sumatriptan may also exert central effects.
Blood-Brain Barrier Penetration Studies and Implications for Site of Action
Historically, sumatriptan was considered to have poor penetration of the blood-brain barrier (BBB), suggesting a predominantly peripheral site of action nih.govresearchgate.net. However, this view has been challenged by more recent studies. Systemic administration of sumatriptan has been linked to a reduction in central 5-HT1B binding during migraine attacks, suggesting that sumatriptan can cross the BBB and bind to central 5-HT1B receptors nih.govnih.gov. One study highlighted an ultra-rapid CNS uptake of sumatriptan following subcutaneous administration in rats, with the drug reaching the hypothalamus within one minute and the brainstem within five minutes nih.gov. These findings raise the possibility that sumatriptan elicits CNS effects during migraine, with receptor occupancies comparable to those of opioids nih.gov. Although the exact mechanism of BBB penetration during migraine is still debated, these studies suggest a more complex picture than previously assumed, implying potential central contributions to sumatriptan's therapeutic efficacy nih.govnih.gov.
A summary of blood-brain barrier penetration findings:
| Aspect | Traditional View | Recent Findings |
| BBB Penetration | Considered poor, suggesting a peripheral site of action nih.govresearchgate.net. | Systemic administration leads to a statistically significant decrease in central 5-HT1B receptor binding during migraine attacks, indicating BBB penetration and central binding nih.govnih.gov. |
| CNS Uptake Rate | Generally considered slow or minimal. | Ultra-rapid CNS uptake observed in animal studies (hypothalamus within 1 minute, brainstem within 5 minutes after subcutaneous injection) nih.gov. |
| Receptor Occupancy | Minimal or none in the CNS. | 16.0% mean 5-HT1B receptor occupancy observed in central pain-modulating regions in patients with migraine after sumatriptan administration, comparable to opioids nih.govnih.gov. |
| Implications for Efficacy | Primarily peripheral action (cranial vasoconstriction, trigeminal nerve inhibition) nih.gov. | Raises the possibility of a central mechanism contributing to anti-migraine effects, potentially explaining rapid therapeutic onset in conditions like cluster headache nih.govnih.gov. |
Pharmacokinetic and Pharmacodynamic Research
Absorption and Bioavailability Studies
Sumatriptan (B127528) succinate's absorption and bioavailability exhibit characteristics that vary significantly depending on the route of administration, influenced by factors such as first-pass metabolism and gastric motility.
Oral Absorption Characteristics and Variability
Following oral administration, sumatriptan is rapidly, yet incompletely, absorbed from the gastrointestinal tract mims.comwikipedia.orgwikipedia.org. The oral bioavailability is notably low, typically ranging from 14% to 15% mims.comwikipedia.orgfishersci.commpg.deuni.luguidetopharmacology.org. This limited bioavailability is primarily attributed to extensive first-pass metabolism and, to a lesser extent, incomplete absorption nih.govmims.comwikipedia.org.
Influence of First-Pass Metabolism (Hepatic and Pre-systemic)
First-pass metabolism, encompassing both hepatic and pre-systemic processes, plays a significant role in the low oral bioavailability of sumatriptan succinate (B1194679) nih.govmims.comwikipedia.org. The compound undergoes extensive first-pass metabolism mpg.de. In vitro studies using human microsomes suggest that sumatriptan is predominantly metabolized by monoamine oxidase (MAO), particularly the MAO-A isoenzyme nih.govguidetopharmacology.orgmims.comwikipedia.orgfishersci.commpg.de.
The clearance of sumatriptan can be reduced by MAO inhibitors, leading to a significant increase in systemic exposure nih.govwikipedia.org. The increase in systemic exposure when an MAO-A inhibitor is co-administered with oral sumatriptan is greater than with subcutaneous sumatriptan due to these gut and hepatic metabolic first-pass effects. The liver plays a crucial role in the presystemic clearance of orally administered sumatriptan. In patients with moderate hepatic impairment, oral bioavailability can be markedly increased, with studies showing an approximate 70% increase in AUC and Cmax and a 40-minute earlier Tmax compared to healthy subjects.
Comparative Bioavailability Across Administration Routes (Oral, Subcutaneous, Intranasal, Rectal, Transdermal)
The bioavailability and absorption kinetics of sumatriptan succinate differ substantially across various administration routes, as detailed in Table 1.
Table 1: Comparative Bioavailability and Peak Plasma Characteristics of this compound Across Administration Routes
| Administration Route | Bioavailability (%) | Mean Cmax (ng/mL) | Median/Mean Tmax (hours) | Onset (minutes) |
| Oral (25mg/100mg) | 14-15% guidetopharmacology.orgmims.comwikipedia.orgfishersci.commpg.deuni.luguidetopharmacology.org | 18 (25mg); 50-60 or 51 (100mg) nih.gov | 0.5-5; typically 2-2.5 nih.govmpg.de | Approx. 30 mpg.de |
| Subcutaneous (6mg) | 96-100% guidetopharmacology.orgmims.comfishersci.commpg.deuni.lu | 69.5-71 fishersci.com | 0.17 (10-12 minutes) wikipedia.orgfishersci.commpg.de | Approx. 10-15 mpg.de |
| Intranasal (20mg) | 15.8% (20mg); 19% (powder); 16-87% (spray) fishersci.commpg.de | 12.9-14.4 fishersci.com | 1-1.75 (spray); 0.75 (powder) mpg.de | Approx. 15-30 mpg.de |
| Rectal (25mg) | 19.2% fishersci.com | 22.9 fishersci.com | 1.00 (0.75-3.00) fishersci.com | N/A (effective within 2 hours) guidetopharmacology.org |
Subcutaneous injection demonstrates the highest bioavailability, nearing 100% guidetopharmacology.orgmims.comfishersci.commpg.deuni.lu, with rapid absorption and peak plasma concentrations typically achieved within 10-12 minutes wikipedia.orgmpg.de. Oral administration, while rapidly absorbed, suffers from low bioavailability due to significant first-pass metabolism nih.govmims.comwikipedia.orguni.lu. Intranasal administration offers an alternative with moderate bioavailability, and a quicker onset of action compared to oral tablets mpg.de. The absorption from intranasal sprays can occur directly via the nasal mucosa, though a significant portion may be swallowed and absorbed through the gastrointestinal tract. Rectal administration also provides an effective route, with observed bioavailability higher than oral and intranasal routes in some comparisons guidetopharmacology.orgfishersci.com. Transdermal delivery systems are being explored as a method to improve bioavailability by bypassing hepatic first-pass metabolism.
Distribution Profile
The distribution of this compound within the body is characterized by its volume of distribution and protein binding properties.
Volume of Distribution
Sumatriptan exhibits a large apparent volume of distribution (Vd), reported as 170 L nih.govwikipedia.orguni.lu, or approximately 2.7 L/kg guidetopharmacology.orgfishersci.commpg.de. For a 6 mg subcutaneous dose, the volume of distribution has been specified as 50 ± 8 L fishersci.commpg.de. Sumatriptan's plasma protein binding is relatively low, ranging from 14% to 21% nih.govguidetopharmacology.orgmims.comwikipedia.orgfishersci.commpg.de. Despite its limited lipophilicity, sumatriptan is capable of traversing the blood-brain barrier guidetopharmacology.org. Animal studies with radiolabeled sumatriptan have shown wide distribution of drug-related material throughout the body following both oral and intravenous administration nih.gov. It also crosses the placenta and enters breast milk in small amounts mpg.de.
Plasma Protein Binding Characteristics
Sumatriptan exhibits low plasma protein binding, generally ranging from 14% to 21% across various species studied and over a concentration range of 10 to 1,000 ng/mL. hres.cahres.cagskpro.commedsafe.govt.nzhres.cahpra.ietmda.go.tzmpa.sewikipedia.org The mean total volume of distribution for sumatriptan is approximately 170 liters, or 2.7 L/kg. hres.cahres.canih.govmedsafe.govt.nzhpra.ietmda.go.tzmpa.se
Table 1: Plasma Protein Binding and Distribution of Sumatriptan
| Parameter | Value | Source Indices |
| Plasma Protein Binding | 14-21% | hres.cahres.cagskpro.commedsafe.govt.nzhres.cahpra.ietmda.go.tzmpa.sewikipedia.org |
| Volume of Distribution (L) | 170 | hres.cahres.camedsafe.govt.nzhpra.ietmda.go.tzmpa.se |
| Volume of Distribution (L/kg) | 2.7 | nih.govgskpro.com |
Metabolism and Biotransformation Research
Role of Monoamine Oxidase A (MAO-A) Isoenzyme in Sumatriptan Metabolism
In vitro studies using human microsomes indicate that sumatriptan is primarily metabolized by monoamine oxidase (MAO), with a predominant role attributed to the MAO-A isoenzyme. hres.cahres.canih.govgskpro.commedsafe.govt.nzhpra.ietmda.go.tzmpa.segeneesmiddeleninformatiebank.nlnih.gov This oxidative metabolism mediated by MAO-A accounts for a significant portion of its non-renal clearance. hres.cahres.camedsafe.govt.nzhpra.ietmda.go.tzmpa.segeneesmiddeleninformatiebank.nl Studies have shown that MAO inhibitors can reduce sumatriptan clearance, leading to a significant increase in systemic exposure. hres.cahres.cagskpro.com
Recent research also suggests the involvement of cytochrome P450 (CYP) enzymes in sumatriptan's metabolism, contrary to earlier descriptions that focused solely on MAO-A. nih.govresearchgate.netmdpi.com Specifically, CYP1A2, CYP2C19, and CYP2D6 isoforms have been identified as capable of converting sumatriptan into N-desmethyl sumatriptan, which can be further demethylated to N,N-didesmethyl sumatriptan by CYP1A2 and CYP2D6. nih.govresearchgate.net However, sumatriptan itself and its desmethyl metabolites are metabolized by recombinant MAO-A, but not MAO-B, to their corresponding acetaldehyde, with sumatriptan being a relatively poor substrate for MAO-A compared to its N-demethylated and N,N-didemethylated derivatives. nih.govresearchgate.net
Identification of Major Metabolites (Indole Acetic Acid Analogue, Glucuronide Conjugate) and Their Activity
The primary metabolite of sumatriptan is the indole (B1671886) acetic acid analogue. hres.cahres.cagskpro.commedsafe.govt.nzhpra.iempa.segeneesmiddeleninformatiebank.nlndmctsgh.edu.tw This major metabolite is predominantly excreted in the urine, appearing as both a free acid (approximately 35% of the dose) and its glucuronide conjugate (approximately 11% of the dose). hres.cahres.cagskpro.comndmctsgh.edu.tw Critically, the indole acetic acid analogue has no known activity at 5-HT1 or 5-HT2 receptors. hres.cahres.cagskpro.commedsafe.govt.nzhpra.iegeneesmiddeleninformatiebank.nlndmctsgh.edu.tw
Exploration of Minor Metabolites
To date, minor metabolites of sumatriptan have not been explicitly identified. hres.cahres.cagskpro.commedsafe.govt.nzhpra.iegeneesmiddeleninformatiebank.nlndmctsgh.edu.twhres.ca
Elimination and Excretion Pathways
Sumatriptan exhibits an elimination half-life of approximately 2 to 2.5 hours. hres.cahres.canih.govgskpro.commedsafe.govt.nzhpra.ietmda.go.tzmpa.sewikipedia.orggeneesmiddeleninformatiebank.nlresearchgate.netndmctsgh.edu.tw The mean total plasma clearance is approximately 1160 mL/min, with a mean renal plasma clearance of about 260 mL/min. hres.cahres.camedsafe.govt.nzhpra.ietmda.go.tzmpa.sendmctsgh.edu.tw Non-renal clearance accounts for a substantial portion, approximately 80%, of the total clearance, which is consistent with its primary elimination through oxidative metabolism. hres.cahres.camedsafe.govt.nzhpra.ietmda.go.tzmpa.segeneesmiddeleninformatiebank.nlndmctsgh.edu.tw Following oral administration of radiolabeled sumatriptan, a significant portion is renally excreted (about 60%), while approximately 40% is found in the feces. gskpro.comwikipedia.org Only about 3% of the administered dose can be recovered as unchanged sumatriptan in the urine. gskpro.com
Table 2: Elimination Characteristics of Sumatriptan
| Parameter | Value | Source Indices |
| Elimination Half-life (T1/2) | 2-2.5 hours | hres.cahres.canih.govgskpro.commedsafe.govt.nzhpra.ietmda.go.tzmpa.sewikipedia.orggeneesmiddeleninformatiebank.nlresearchgate.netndmctsgh.edu.tw |
| Total Plasma Clearance | 1160 mL/min | hres.cahres.camedsafe.govt.nzhpra.ietmda.go.tzmpa.sendmctsgh.edu.tw |
| Renal Plasma Clearance | 260 mL/min | hres.cahres.camedsafe.govt.nzhpra.ietmda.go.tzmpa.sendmctsgh.edu.tw |
| Non-renal Clearance | ~80% of total clearance | hres.cahres.camedsafe.govt.nzhpra.ietmda.go.tzmpa.segeneesmiddeleninformatiebank.nlndmctsgh.edu.tw |
| Renal Excretion | ~60% of dose | gskpro.comwikipedia.org |
| Fecal Excretion | ~40% of dose | gskpro.comwikipedia.org |
| Unchanged Sumatriptan in Urine | ~3% of dose | gskpro.com |
Time-Action Profile and Onset of Therapeutic Effect
The onset of therapeutic effect for sumatriptan varies depending on the route of administration. Following a 6 mg subcutaneous injection, clinical response can begin as early as 10 to 15 minutes. medsafe.govt.nzwikipedia.orgnih.govscielo.bropenaccessjournals.com For oral administration, a clinical response typically occurs around 30 minutes after a 100 mg dose. medsafe.govt.nzhpra.iempa.segeneesmiddeleninformatiebank.nlnih.gov
Specifically for oral tablets, significant pain relief has been observed as early as 17 minutes post-dose with 100 mg and 30 minutes post-dose with 50 mg in studies of fast-disintegrating/rapid-release formulations. kopfwww.ch The time to onset of pain-free response for these formulations was 39 minutes for 100 mg and 49 minutes for 50 mg. kopfwww.ch At 2 hours post-dose, cumulative percentages of patients achieving pain relief were 72% for 100 mg and 65% for 50 mg, compared to 38% for placebo. kopfwww.ch The corresponding pain-free response rates at 2 hours were 47% for 100 mg and 39% for 50 mg, versus 12% for placebo. kopfwww.ch
Table 3: Time-Action Profile and Onset of Effect (Oral Administration)
| Parameter (Oral Dose) | 50 mg (Fast-release) | 100 mg (Fast-release) | Placebo | Source Index |
| Onset of Pain Relief | 30 minutes | 17 minutes | N/A | kopfwww.ch |
| Onset of Pain-Free Response | 49 minutes | 39 minutes | N/A | kopfwww.ch |
| Pain Relief at 2 hours (%) | 65% | 72% | 38% | kopfwww.ch |
| Pain-Free at 2 hours (%) | 39% | 47% | 12% | kopfwww.ch |
For conventional oral tablets, 70% to 80% of Cmax values were attained within 30-45 minutes of dosing. hres.cahres.ca The median Cmax after an oral 50 mg dose is reported as 29 ng/mL, with a Tmax typically ranging from 0.5 to 3 hours for 25 mg, 50 mg, and 100 mg oral doses. researchgate.net After a 100 mg oral dose, the mean maximum plasma concentration is approximately 54 ng/mL. medsafe.govt.nzhpra.ietmda.go.tzgeneesmiddeleninformatiebank.nl
Population Pharmacokinetics and Special Patient Populations (e.g., Elderly, Hepatic/Renal Impairment)
The pharmacokinetic profile of this compound has been investigated across various patient demographics to understand potential alterations in drug absorption, distribution, metabolism, and excretion.
Hepatic Impairment
The liver plays a crucial role in the presystemic clearance of orally administered sumatriptan. gskpro.comfda.govfda.govgeneesmiddeleninformatiebank.nlhres.canih.govfda.govtmda.go.tz In patients with mild to moderate hepatic impairment, the pharmacokinetic profile of oral sumatriptan is notably altered. Research indicates that individuals with moderate hepatic impairment exhibit a substantial increase in systemic exposure to sumatriptan following oral administration. gskpro.comfda.govfda.govmedicines.org.ukgeneesmiddeleninformatiebank.nlhres.canih.govfda.govtmda.go.tz A study involving eight patients with moderate liver impairment, matched with healthy subjects, demonstrated an approximate 70-80% increase in both the area under the curve (AUC) and maximum plasma concentration (Cmax) of sumatriptan after a 50 mg oral dose. gskpro.comfda.govmedicines.org.ukgeneesmiddeleninformatiebank.nlhres.cafda.govtmda.go.tz Furthermore, the time to reach maximum concentration (Tmax) was observed to be about 40 minutes earlier in these hepatically impaired patients compared to healthy subjects. gskpro.comfda.govfda.govfda.gov This suggests that reduced presystemic clearance in mild to moderate hepatic impairment leads to increased oral bioavailability and systemic exposure of sumatriptan. medicines.org.ukgeneesmiddeleninformatiebank.nltmda.go.tz
Conversely, studies have shown no significant differences in sumatriptan pharmacokinetics after subcutaneous administration in patients with mild to moderate hepatic impairment when compared to healthy individuals, indicating that the impact of hepatic impairment is primarily on first-pass metabolism. medicines.org.ukgeneesmiddeleninformatiebank.nltmda.go.tz The pharmacokinetics of sumatriptan in patients with severe hepatic impairment have not been studied. gskpro.commedicines.org.ukgeneesmiddeleninformatiebank.nlfda.govtmda.go.tz
Table 1: Pharmacokinetic Parameters in Moderate Hepatic Impairment vs. Healthy Subjects (Oral 50 mg Sumatriptan)
| Parameter | Mean Ratio (Hepatic Impaired/Healthy) | Increase (%) | Reference |
| AUC | Approximately 1.7 to 1.8 | 70-80 | gskpro.comfda.govmedicines.org.ukgeneesmiddeleninformatiebank.nlhres.cafda.govtmda.go.tz |
| Cmax | Approximately 1.7 to 1.8 | 70-80 | gskpro.comfda.govmedicines.org.ukgeneesmiddeleninformatiebank.nlhres.cafda.govtmda.go.tz |
| Tmax | Approximately 40 minutes earlier | N/A | gskpro.comfda.govfda.govfda.gov |
Renal Impairment
The effect of renal impairment on the pharmacokinetics of sumatriptan has not been extensively examined in dedicated studies. gskpro.comfda.govnih.govfda.gov However, given that sumatriptan is primarily metabolized to an inactive substance, and only about 20% of the drug is excreted renally, a limited impact on its pharmacokinetics would be anticipated in individuals with renal impairment. fda.govnih.govdroracle.aiuoa.gr Despite this, the pharmacokinetic profile for patients undergoing hemodialysis or peritoneal dialysis remains undefined, and the exact effect of these procedures on sumatriptan serum concentrations is not fully known. gskpro.comnih.gov
Efficacy Research and Clinical Outcomes
Migraine Headache Relief
Sumatriptan (B127528) succinate (B1194679) effectively provides relief from migraine headache pain, with consistent results observed across different administration routes and patient characteristics.
Clinical trials have consistently shown that sumatriptan succinate leads to significant headache relief and pain-free status in patients experiencing migraine attacks. For oral formulations, studies indicate that approximately 50% to 75% of patients achieve headache relief within two hours after a 100 mg dose, with an additional 15% to 25% experiencing relief by four hours hres.cahres.cahres.ca. In trials where sumatriptan was taken early when the headache was mild, 2-hour pain-free rates were higher compared to treatment initiated during moderate or severe pain cambridge.orgnih.gov. For instance, a randomized, double-blind, placebo-controlled trial involving 361 patients showed 2-hour pain-free rates of 40% for sumatriptan 50 mg and 50% for sumatriptan 100 mg, compared to 16% for placebo cambridge.orgnih.gov.
For subcutaneous sumatriptan (6 mg), headache relief was observed as early as 10 minutes post-injection fda.govfda.gov. Approximately 70% of patients experienced headache relief within one hour, and 82% within two hours. Furthermore, 65% of patients were pain-free within two hours following a 6 mg subcutaneous dose fda.govfda.govahdbonline.com. Studies also show that 57% of patients receiving 4 mg sumatriptan and 70% receiving 6 mg achieved migraine pain relief at 2 hours post-dose ahdbonline.com. A study with a sumatriptan auto-injector reported a headache response rate of 93.7% and a pain-free rate of 60.3% at 2 hours post-dose researchgate.net.
A summary of headache response and pain-free rates from various clinical trials is presented below:
| Formulation & Dose | Endpoint | Time | Sumatriptan Efficacy | Placebo Efficacy | Reference |
| Oral Sumatriptan 100 mg | Headache Relief | 2 hours | 50% - 75% | Not specified | hres.cahres.cahres.ca |
| Oral Sumatriptan 50 mg | Pain-Free Status | 2 hours | 40% | 16% | cambridge.orgnih.gov |
| Oral Sumatriptan 100 mg | Pain-Free Status | 2 hours | 50% | 16% | cambridge.orgnih.gov |
| Oral Sumatriptan 50 mg | Pain-Free Status (mild pain) | 2 hours | 50% | 29% | nih.gov |
| Oral Sumatriptan 100 mg | Pain-Free Status (mild pain) | 2 hours | 57% | 29% | nih.gov |
| Oral Sumatriptan 50 mg | Pain-Free Status (mild pain) | 4 hours | 61% | 30% | nih.gov |
| Oral Sumatriptan 100 mg | Pain-Free Status (mild pain) | 4 hours | 68% | 30% | nih.gov |
| SC Sumatriptan 6 mg | Headache Relief | 1 hour | 70% | Not specified | fda.govfda.govahdbonline.com |
| SC Sumatriptan 6 mg | Headache Relief | 2 hours | 82% | Not specified | fda.govfda.govahdbonline.com |
| SC Sumatriptan 6 mg | Pain-Free Status | 2 hours | 65% | Not specified | fda.govfda.govahdbonline.com |
| SC Sumatriptan 4 mg | Migraine Pain Relief | 2 hours | 57% | Not specified | ahdbonline.com |
| SC Sumatriptan 6 mg | Migraine Pain Relief | 2 hours | 70% | Not specified | ahdbonline.com |
| Sumatriptan Auto-injector | Headache Response | 2 hours | 93.7% | Not specified | researchgate.net |
| Sumatriptan Auto-injector | Pain-Free Status | 2 hours | 60.3% | Not specified | researchgate.net |
| Nasal Spray | Pain-Free Status | 2 hours | 43.8% | 22.5% | ahdbonline.com |
This compound has demonstrated sustained efficacy over long-term use and across multiple migraine episodes. In studies lasting up to 12 months, the high efficacy of sumatriptan has been maintained, and its adverse event profile remained consistent without evidence of tachyphylaxis or medication-induced headache hres.canih.gov. One open study involving 288 patients treated 8,094 migraine attacks with single 100 mg oral doses, showing sustained efficacy nih.gov. Consistent efficacy was also observed in a double-blind, placebo-controlled, multicenter crossover study where sumatriptan was administered for up to three separate migraine attacks, with pain relief rates of 86% to 90% at 90 minutes post-dose neurology.orgnih.gov. For oral sumatriptan, a high intra-patient consistency of response across attacks has been reported, with 64% of patients achieving headache relief at 2 hours post-dose for two out of three attacks, and 32% for all three attacks openaccessjournals.com.
This compound is indicated for the acute treatment of migraine attacks, both with and without aura hres.cawikipedia.orghres.canih.gov. While generally effective for both, some research suggests a difference in efficacy between these two migraine types. A post-hoc analysis of pooled data from multiple randomized trials found that 100 mg oral sumatriptan yielded significantly higher pain-free rates at two hours for attacks without aura (32%) compared to attacks with aura (24%) practicalneurology.comnih.gov. The relative risk for pain freedom at two hours was 1.33 for attacks without aura compared to attacks with aura nih.gov. However, other studies, particularly those using subcutaneous administration, have reported that sumatriptan's efficacy is unaffected by the presence or absence of aura fda.govnih.govpaans.org.
This compound has been specifically evaluated for its efficacy in certain migraine subtypes. For menstrually-associated migraine (MAM), two multicenter, randomized, placebo-controlled studies evaluated this compound 50 mg and 100 mg tablets. A statistically significantly higher proportion of patients achieved pain-free status at two hours post-dose compared with placebo in the treatment of MAM hres.cahres.canih.gov. These studies enrolled patients with a history of regularly occurring MAM, defined as migraine attacks beginning from two days before to four days after the first day of menstrual flow hres.cahres.ca. The results demonstrated that sumatriptan tablets (50 mg or 100 mg) were significantly more effective than placebo in conferring a pain-free response at 1 hour and 2 hours post-dose, as well as a migraine-free response (no pain and no associated symptoms) at 2 hours post-dose nih.gov.
Sumatriptan has also shown efficacy in treating headaches that are often misdiagnosed as "sinus headaches" but actually meet the criteria for migraine. A randomized, double-blind, placebo-controlled study demonstrated a significant response to sumatriptan in patients presenting with suspected migraine-related "sinus headache," highlighting that a positive response to triptans in the absence of acute inflammatory findings strongly supports a migraine diagnosis researchgate.netneurocenter.com.
Efficacy in Migraine with and without Aura
Relief of Associated Migraine Symptoms
Beyond headache relief, this compound is effective in alleviating the constellation of associated symptoms that often accompany migraine attacks.
| Associated Migraine Symptom | Efficacy of this compound | Reference |
| Nausea and Vomiting | Decreased incidence, relief observed | hres.cafda.govhres.cahres.canih.govpaans.orgclinicaltrials.eu |
| Photophobia (light sensitivity) | Decreased incidence, significant relief | hres.cafda.govneurology.orghres.cahres.canih.govpaans.orgclinicaltrials.euresearchgate.net |
| Phonophobia (sound sensitivity) | Decreased incidence, significant relief | hres.cafda.govneurology.orghres.cahres.canih.govpaans.orgclinicaltrials.euresearchgate.net |
Photophobia (Sensitivity to Light)
Clinical studies have consistently shown this compound to be effective in alleviating photophobia, a common and debilitating symptom associated with migraine attacks. For instance, in clinical trials evaluating subcutaneous sumatriptan (6 mg), a significant percentage of patients experienced a resolution of photophobia two hours post-dose compared to placebo. In Study 1, 56% of patients treated with sumatriptan 6 mg were without photophobia after two hours, compared to 23% in the placebo group. In Study 2, these figures were 58% for sumatriptan 6 mg versus 25% for placebo rxlist.com. Another study further supported this, showing 72% of sumatriptan-treated patients were without photophobia compared to 31% for placebo, and in a separate cohort, 71% versus 35% fda.gov.
Oral sumatriptan also demonstrates efficacy against photophobia. For the 100 mg oral dose, approximately half of the treated individuals experienced relief from sensitivity to light within two hours, in contrast to about one-third of those receiving placebo nih.gov. Similarly, sumatriptan 50 mg tablets led to a decreased incidence of photophobia compared to placebo hres.ca. Sumatriptan nasal spray (20 mg) significantly reduced the presence of photophobia two hours post-dose when compared to placebo aap.org.
In an African population study, photophobia was present in 55% of subjects prior to sumatriptan administration, which significantly reduced to 10% after treatment (p < 0.0001) paans.org.
Phonophobia (Sensitivity to Sound)
Similar to its effect on photophobia, this compound has proven effective in mitigating phonophobia, another frequent migraine-associated symptom. Sumatriptan injection consistently alleviated phonophobia in clinical trials rxlist.comfda.govopenaccessjournals.comdrreddysusa.com. Oral sumatriptan 100 mg was observed to relieve sensitivity to sound within two hours in approximately half of the patients, whereas only about one-third of placebo-treated patients experienced similar relief nih.gov. The 50 mg oral tablet also showed a reduction in the incidence of phonophobia compared to placebo hres.ca. Furthermore, sumatriptan nasal spray (20 mg) significantly reduced phonophobia two hours after dosing compared with placebo aap.org.
The study in an African population also reported a significant reduction in phonophobia. Prior to treatment, 55% of subjects experienced phonophobia, which decreased to 10% after sumatriptan administration (p < 0.0001) paans.org.
Impact on Clinical Disability and Functional Improvement
This compound significantly impacts clinical disability and promotes functional improvement in migraine patients. Clinical disability is often defined in studies as the ability to work, with a successful outcome indicating mild impairment or normal functioning rxlist.comfda.govdrreddysusa.com.
Subcutaneous sumatriptan (6 mg) demonstrated substantial improvement in clinical disability. In one study, 76% of sumatriptan-treated patients reported improved clinical disability at one hour, compared to 34% of placebo-treated patients nih.govresearchgate.net. Further trials showed that 76% of patients had little or no clinical disability two hours after sumatriptan 6 mg injection, versus 34% for placebo (Study 1), and 84-85% for sumatriptan versus 42-49% for placebo (Study 2) rxlist.comfda.gov.
Oral sumatriptan has also been shown to relieve functional disability nih.gov. The nasal powder formulation of sumatriptan has demonstrated faster relief from migraine-related disability and pain intensity compared to the oral tablet form nih.gov. Data from patient surveys corroborate these findings; in one study, 53% of migraineurs utilizing injectable or oral sumatriptan reported fewer absences from work clockss.org.
In terms of productivity, sumatriptan treatment led to significant reductions in productivity loss during a work shift, averaging 36.8 minutes compared to 72.6 minutes with placebo (p = 0.001) researchgate.net. A higher percentage of sumatriptan-treated patients (70% vs 30% for placebo) achieved a shorter return to normal work performance within two hours, and across the entire work shift (84% vs 58% for placebo) (p < 0.001) researchgate.net. In an African population study, severe impairment of activity or bed rest was reported by 86% of subjects before sumatriptan treatment, which was significantly reduced to 12% after treatment (p = 0.02) paans.org.
Comparative Efficacy Studies
This compound has been extensively studied against placebo, other triptans, and in combination therapies, consistently demonstrating its effectiveness.
Sumatriptan Monotherapy vs. Combination with Naproxen (B1676952) Sodium
Combination therapy involving sumatriptan and naproxen sodium has shown superior efficacy compared to sumatriptan monotherapy in the acute treatment of migraine. A meta-analysis indicated that the combination was more effective than sumatriptan alone in providing headache relief and achieving pain-free status within two hours, with pooled risk ratios of 1.20 and 1.42, respectively (p < 0.00001 for both) ispub.com. This combined approach also proved superior for headache relief at four hours, alleviation of associated migraine symptoms, sustained headache relief, and sustained pain-free responses ispub.com. Notably, the risk of headache recurrence was significantly reduced with the combination therapy (pooled RR 0.64; p = 0.0001) ispub.comnih.gov.
In specific studies, the 2-hour headache response for the sumatriptan 50 mg plus naproxen sodium 500 mg combination was 65%, compared to 49% for sumatriptan alone, 46% for naproxen sodium alone, and 27% for placebo (p < 0.001) nih.govpsu.edu. For the 24-hour pain relief response, the combination achieved 46% effectiveness, significantly higher than sumatriptan alone (26%), naproxen alone (25%), or placebo (17%) (p < 0.001) nih.govpsu.edu. Another study found that the percentage of patients with sustained pain-free status with no adverse events was 16% for the sumatriptan/naproxen sodium combination, compared to 11% for sumatriptan monotherapy, 9% for naproxen sodium monotherapy, and 7% for placebo nih.gov. These findings underscore the enhanced benefits of a multi-mechanism approach in migraine treatment nih.govresearchgate.netmedscape.com.
It is important to note that one study indicated a combination of acetaminophen, aspirin, and caffeine (B1668208) was more effective than sumatriptan in the early treatment of migraine consensus.app.
Efficacy Across Different Formulations
This compound is available in multiple formulations, including oral tablets, subcutaneous injections, nasal sprays, and rectal suppositories, each offering distinct pharmacokinetic profiles and varying onset and duration of action nih.govnih.govwikipedia.orgheadacheaustralia.org.au.
Comparison of Efficacy by Formulation:
| Formulation | Onset of Relief | Headache Relief 2-Hours Post-Dose (vs. Placebo) | Associated Symptoms Relief (e.g., photophobia, phonophobia) | Clinical Disability Improvement | Notes |
| Subcutaneous Injection (6 mg) | As early as 10 minutes openaccessjournals.comwikipedia.org | ~80% openaccessjournals.com, 81-82% vs 31-39% (for grade 0/1 pain relief) rxlist.comfda.gov | Effective rxlist.comfda.govopenaccessjournals.comdrreddysusa.com | Highly effective; 76-85% achieving little or no disability vs 34-49% for placebo rxlist.comfda.govnih.govresearchgate.net | Most rapidly effective formulation; considered most effective for pain and autonomic symptoms in acute migraine openaccessjournals.comnih.govwikipedia.org. |
| Oral Tablet (100 mg) | Slower than injection wikipedia.org | 61% (to mild/no pain) vs 32% (placebo); 32% (pain-free) vs 11% (placebo) nih.gov | About half of patients experienced relief vs one-third (placebo) nih.gov | Effective nih.govscilit.com | 50 mg and 100 mg doses generally more effective than 25 mg nih.govscilit.com. 100 mg is superior to 50 mg for pain-free and headache relief at 2 hours and sustained pain-free for 24 hours nih.gov. |
| Nasal Spray (20 mg) | As early as 15 minutes openaccessjournals.com | 55-64% vs 25-36% (placebo) openaccessjournals.com | Significantly reduced symptoms aap.orgclockss.org | Effective clockss.org | 67% responded for 2 out of 3 attacks, 35% for all 3 attacks openaccessjournals.com. Also, about two-thirds of patients experienced relief of headache, photophobia, and phonophobia by 120 minutes post-dose clockss.org. |
| Rectal Suppository (25 mg) | As early as 30 minutes openaccessjournals.com | 64-74% vs 21-48% (placebo) openaccessjournals.com | Effective nih.gov | Not explicitly detailed in current results. | Effective for acute migraine attacks and reduces symptoms within 2 hours nih.gov. |
The efficacy of sumatriptan can vary based on the method of administration and individual patient characteristics clinicaltrials.eu. For instance, the nasal powder formulation has demonstrated faster relief from migraine-related disability and pain intensity when compared to the oral tablet form nih.gov.
Safety Profiles and Adverse Event Research
Cardiovascular Considerations
Sumatriptan (B127528) succinate's interaction with the cardiovascular system is a significant area of research due to its vasoconstrictive properties.
Sumatriptan succinate (B1194679) functions as an agonist primarily at 5-hydroxytryptamine 1B (5-HT1B) and 5-HT1D receptors patientcareonline.comneurology.orgfda.gov. While its therapeutic action in migraine is largely attributed to vasoconstriction of dilated intracranial blood vessels, mediated by 5-HT1B receptors on vascular smooth muscle, these same receptors are also expressed in the coronary arteries fda.govnasamri.comhres.canih.govneurologylive.com. The activation of 5-HT1B receptors in the coronary arteries can lead to vasoconstriction, thereby presenting a theoretical risk of coronary vasospasm nasamri.comispub.comaafp.orgwikipedia.org. This effect is predominantly mediated by the agonistic activity of sumatriptan at 5-HT1B receptors aafp.orgdrugs.comhealthline.com.
However, in vitro studies on human isolated coronary arteries have indicated that sumatriptan, at therapeutically relevant concentrations, exhibits minimal potential to induce significant constriction in non-diseased coronary arteries ispub.comwikipedia.orgmedbullets.com. Some research even suggests that sumatriptan's effect on coronary artery tone is minimal when compared to serotonin (B10506) (5-HT) ispub.com. Despite these findings, the potential for coronary vasospasm remains, particularly in patients with underlying cardiovascular conditions, where even a slight contraction could be detrimental wikipedia.orgdrugs.com.
Serious adverse cardiac events, including myocardial ischemia, myocardial infarction, and life-threatening disturbances of cardiac rhythm (such as ventricular tachycardia, ventricular fibrillation, and cardiac arrest), have been reported in rare instances following sumatriptan administration patientcareonline.comneurology.orgfda.govdrugs.com. These events have been associated with coronary artery vasospasm and have occurred in some cases even without a pre-existing diagnosis of coronary artery disease (CAD) patientcareonline.comneurology.orgaafp.org.
A study on long-term sumatriptan use in patients with chronic cluster headache, involving daily use for at least two years, did not observe any serious adverse events, including angina or vascular events, in patients without a history of vascular disorders nasamri.com. No electrocardiogram abnormalities were detected in this cohort nasamri.com.
Sumatriptan succinate has been observed to cause transient increases in blood pressure fda.govhres.ca. During the clinical development of sumatriptan, transient increases in systolic and diastolic blood pressure were noted in some patients, although these were not accompanied by clinically significant changes in heart rate fda.gov. In a randomized, placebo-controlled, double-blind, 4-way crossover study involving 12 healthy subjects, single oral doses of sumatriptan (25, 50, and 100 mg) acutely increased aortic systolic blood pressure, stiffness, and augmentation index nih.gov. Specifically, 100 mg sumatriptan increased aortic systolic blood pressure by 6 ± 5 mm Hg compared to placebo nih.gov. Significant vascular effects were detected even at the lowest dose of sumatriptan nih.gov.
Due to its potential to increase blood pressure, this compound is contraindicated in patients with uncontrolled or severe hypertension patientcareonline.comfda.govfda.govhres.caheadacheaustralia.org.au. Patients with controlled hypertension should be administered sumatriptan with caution, as transient increases in blood pressure and peripheral vascular resistance have been observed hres.cahres.ca.
Triptans, including this compound, are contraindicated in individuals with pre-existing cardiovascular conditions due to the risk of exacerbating these conditions fda.govfda.govnih.govhres.caheadacheaustralia.org.au. Key risk factors and contraindications include:
History of coronary artery disease (CAD), including angina pectoris, myocardial infarction, or documented silent ischemia fda.govfda.govnih.govaafp.orghres.caheadacheaustralia.org.au.
Coronary artery vasospasm, such as Prinzmetal's angina fda.govnih.govaafp.orgheadacheaustralia.org.au.
Cerebrovascular accidents (e.g., stroke, transient ischemic attack) fda.govfda.govhres.caheadacheaustralia.org.au.
Uncontrolled or severe hypertension patientcareonline.comfda.govfda.govnih.govaafp.orghres.caheadacheaustralia.org.au.
Peripheral vascular disease fda.govfda.govhres.ca.
Wolff-Parkinson-White syndrome or other arrhythmias associated with cardiac accessory conduction pathways fda.govfda.gov.
Patients with multiple cardiovascular risk factors are more susceptible to adverse cardiac events nih.govneurologylive.com. A study indicated that the rate of triptan use among adults with migraine was not significantly different between those with one cardiovascular risk factor and those with three or more, highlighting a concern about prescribing triptans in higher-risk populations neurologylive.com.
For patients at high risk of cardiovascular events, specific monitoring guidelines are recommended. If a patient experiences signs or symptoms suggestive of angina (e.g., chest, throat, neck, or jaw pain/tightness/pressure) following sumatriptan administration, they should be evaluated for the presence of CAD or a predisposition to variant angina before receiving additional doses neurology.orgfda.gov. If treatment is resumed in such patients, electrocardiographic (ECG) monitoring is advisable if similar symptoms recur neurology.org. Patients with multiple cardiac risk factors may require a comprehensive cardiac evaluation prior to initiating triptan therapy nih.gov. Screening for cardiovascular risk factors can aid in identifying individuals for whom triptans can be safely prescribed medbullets.com.
Risk Factors for Cardiovascular Events in Triptan Use
Neurological Adverse Events and Mechanisms
Beyond cardiovascular effects, this compound can be associated with various neurological adverse events. The most common neurological side effects reported in controlled trials include atypical sensations such as paresthesia (tingling) and warm/cold sensations, and vertigo wikipedia.org. Dizziness is also a reported side effect drugs.com.
Serious neurological adverse events, though rare, have been reported. These include seizures, which have occurred in patients with and without a history of seizures or predisposing conditions fda.govwikipedia.orgdrugs.com. Cerebrovascular events, such as cerebral hemorrhage, subarachnoid hemorrhage, and stroke, have also been reported in patients taking sumatriptan fda.govwikipedia.orgdrugs.com. It has been suggested that in some cases, these cerebrovascular events might be primary, with the triptan administered under the mistaken belief that the symptoms were migraine-related drugs.com. Patients with migraine themselves may have an increased risk of certain cerebrovascular events drugs.com.
Another neurological consideration is medication overuse headache, which can occur with excessive use of acute migraine drugs, including sumatriptan fda.govwikipedia.org. This can manifest as migraine-like headaches or a significant increase in migraine frequency fda.govwikipedia.orgdrugs.com. Serotonin syndrome, characterized by changes in mental status, autonomic instability, and neuromuscular abnormalities, is a rare but serious adverse event that can occur, particularly if sumatriptan is co-administered with other serotonergic drugs like selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) fda.govwikipedia.orghealthline.comnih.gov.
Regarding the mechanisms of neurological adverse events, some differences in central nervous system (CNS) side effects among triptans may relate to pharmacokinetic properties such as lipophilicity and the presence of active metabolites nih.gov. Sumatriptan is noted for having lower lipophilicity, which may contribute to a lower incidence of CNS side effects compared to some other triptans nih.gov.
Central Nervous System Effects (e.g., Dizziness, Sedation, Fatigue)
Central nervous system (CNS) effects are among the commonly observed adverse reactions to this compound. Dizziness is reported as a very common side effect, occurring in 10% or more of patients drugs.com. Drowsiness or sedation is also common, affecting 1% to 10% of patients drugs.com. Fatigue is another frequently reported CNS-related adverse event, often accompanied by malaise drugs.comwikipedia.orgmedicalletter.orgnih.gov.
In clinical trials, atypical sensations such as tingling, warm or hot sensations, and vertigo were reported by at least 2% of patients in controlled trials of sumatriptan drugs.comwikipedia.org. Specific incidences from a network meta-analysis show dizziness more commonly associated with sumatriptan compared to placebo (odds ratio 1.14 to 3.19) bmj.com. Fatigue and sedation also occurred more frequently with sumatriptan, with odds ratios ranging from 1.34 to 2.63 bmj.com. These CNS symptoms may sometimes be a part of the migraine attack itself, unmasked by successful pain treatment, rather than solely drug-induced adverse effects medicalletter.org.
Table 1: Common Central Nervous System Adverse Events Associated with this compound
| Adverse Event | Incidence (Clinical Trials) |
| Dizziness/Vertigo | Very Common (≥10%) drugs.comrxlist.com, 2% wikipedia.org, more common than placebo bmj.com |
| Drowsiness/Sedation | Common (1-10%) drugs.com, 3% rxlist.com, more frequent than placebo bmj.com |
| Fatigue/Malaise | Common (1-10%) drugs.com, 2-3% wikipedia.org, more frequent than placebo bmj.com |
| Atypical sensations (tingling, warm/hot) | Very Common (≥10%) drugs.com, 5-6% wikipedia.org |
Potential for Rare Cerebrovascular Events (e.g., Stroke, Hemorrhage, TIA)
This compound and other 5-HT1 agonists have been associated with rare but serious cerebrovascular events, including cerebral hemorrhage, subarachnoid hemorrhage, and stroke, some of which have been fatal drugs.comhres.cafda.govgskpro.comnih.govboehringer-ingelheim.comdrugs.comhealthline.com. The exact relationship between this compound and these events is not always certain, as in some instances, the cerebrovascular events may have been primary, and the medication was administered under the mistaken belief that symptoms were due to migraine drugs.comhres.cafda.govgskpro.comnih.govboehringer-ingelheim.com. Additionally, patients with migraine may inherently have an increased risk of such cerebrovascular events drugs.comhres.cafda.govgskpro.comnih.govboehringer-ingelheim.comdrugs.com.
A review of adverse event data in a cohort of nearly 15,000 patients identified cerebrovascular events at a rate of 1 per 1,000 patients, with 15 reports, including one fatal outcome medsafe.govt.nz. Some of these events occurred in patients with known risk factors for cerebrovascular disease, highlighting the importance of patient screening medsafe.govt.nz. Postmarketing experience in the pediatric population also documents serious adverse reactions, including stroke and visual loss, similar to those rarely reported in adults fda.govgskpro.com. Sumatriptan is contraindicated in patients with a history of stroke or transient ischemic attack (TIA) fda.govgskpro.comnih.govboehringer-ingelheim.comdrugs.commayoclinic.org.
Impact on Cranial Hemodynamics (Transcranial Doppler Studies)
While sumatriptan is known to cause cerebral arterial vasoconstriction, leading to concerns about its impact on cerebral blood flow, particularly in cases of chronic use, there have been reports of reversible cerebral vasoconstriction syndrome (RCVS) associated with sumatriptan use researchgate.netremedypublications.com. In one case, cerebral vasoconstriction reversed upon discontinuation of sumatriptan remedypublications.com. Elevated mean flow velocities in the middle cerebral arteries, detected by TCD, have also been observed in cases of intracerebral vasospasm secondary to sumatriptan, which improved after treatment with a serotonin antagonist neurology.org.
Other Systemic Adverse Events
Sensations of heaviness, pressure, tightness, or pain in various body parts are common adverse reactions associated with this compound drugs.comwikipedia.orgrxlist.comhres.cadrugs.comhealthline.commedicalnewstoday.com. These sensations frequently occur in the chest, neck, throat, jaw, and extremities drugs.comrxlist.comhres.canih.govboehringer-ingelheim.comhealthline.commayoclinic.orgmedicalnewstoday.com. While often intense, these symptoms are typically non-cardiac in origin drugs.comhres.canih.govboehringer-ingelheim.comhealthline.com. However, a cardiac evaluation should be performed in patients at high cardiac risk who experience these sensations nih.govboehringer-ingelheim.com. Some studies indicate that chest symptoms are frequent but rarely important adverse effects, and the risk of such symptoms may be patient-dependent and not related to cardiovascular disease drugs.com.
Table 2: Incidence of Pressure/Tightness Sensations with this compound
| Body Area | Incidence (Clinical Trials) | Note |
| Chest | Common (1-10%) drugs.com, 6-8% wikipedia.org, 3-5% droracle.ai | Usually non-cardiac drugs.comnih.govboehringer-ingelheim.comhealthline.com |
| Neck | Common (1-10%) drugs.com | Can be accompanied by stiffness drugs.comrxlist.com |
| Throat | Common (1-10%) drugs.com | Linked with chest pain/tightness medsafe.govt.nz |
| Jaw | Common (1-10%) drugs.com | Can be discomfort rxlist.com |
| Extremities | Rare (<0.1%) (swelling) drugs.com | General feeling of heaviness/tightness drugs.comwikipedia.org |
Hypersensitivity reactions, ranging from cutaneous hypersensitivity to serious anaphylaxis or anaphylactoid reactions, have been reported with this compound drugs.commedicalletter.orgmayoclinic.org. Anaphylaxis is a serious allergic reaction that requires immediate medical attention drugs.commayoclinic.org. Key signs of anaphylaxis can include very fast or irregular breathing, gasping for breath, wheezing, fainting, changes in facial skin color, very fast but irregular heartbeat, hive-like swellings, and puffiness or swelling around the eyes or eyelids drugs.commayoclinic.org.
Sensations of Heaviness, Pressure, Tightness (Chest, Neck, Throat, Jaw, Extremities)
Long-Term Safety Research
Research into the long-term safety of this compound indicates that while adverse reactions are common, they are typically minor and transient, and many patients find them acceptable due to the rapid relief from migraine medsafe.govt.nz. Overuse of acute headache treatments, including sumatriptan, can lead to medication overuse headache (MOH), which may manifest as worsening or increased frequency of migraine attacks drugs.comwikipedia.orgmedicalletter.orghres.cadrugs.comhealthline.com. Prolonged sumatriptan use has also been associated with pronociceptive effects, potentially leading to allodynia wikipedia.org. The risk of severe cardiovascular adverse events after triptan use is estimated at 1:100,000 treated attacks droracle.ainih.gov. Although these events are infrequent, they underscore the importance of strict adherence to prescribing information nih.gov.
Drug Interaction Studies
Monoamine Oxidase (MAO) Inhibitors
Sumatriptan (B127528) is metabolized by monoamine oxidase (MAO), primarily the MAO-A isoenzyme, as indicated by in vitro studies using human microsomes hres.cahres.canih.govfda.gov. Consequently, co-administration with MAO inhibitors can impact sumatriptan's metabolic clearance.
Pretreatment with an MAO-A inhibitor has been shown to decrease the clearance of sumatriptan, leading to increased systemic exposure. In a study involving 14 healthy females, subcutaneous sumatriptan clearance was reduced, resulting in a 2-fold increase in the area under the sumatriptan plasma concentration-time curve (AUC) fda.govfda.gov. This corresponds to an approximate 40% increase in the elimination half-life of sumatriptan fda.govfda.gov. For oral sumatriptan, the increase in systemic exposure when co-administered with an MAO-A inhibitor is even more pronounced, with reported increases of approximately 7-fold nih.govgskpro.comdrugs.com. No significant effect has been observed with MAO-B inhibitors nih.govfda.gov.
The following table summarizes the observed impact of MAO-A inhibitors on sumatriptan's systemic exposure:
| Route of Sumatriptan Administration | Impact on Systemic Exposure (AUC Increase) | Reference |
| Subcutaneous | 2-fold | fda.govfda.gov |
| Oral | 7-fold | nih.govgskpro.comdrugs.com |
The theoretical basis for this interaction lies in the role of MAO-A in sumatriptan's metabolism. Inhibition of this enzyme leads to reduced first-pass metabolism, particularly for oral sumatriptan, and decreased systemic clearance, thereby increasing the concentration of sumatriptan in the plasma hres.cahres.canih.govfda.gov. Given the significant increase in systemic exposure, the concurrent use of sumatriptan succinate (B1194679) with MAO-A inhibitors, or within two weeks of discontinuing MAO-A inhibitor therapy, is contraindicated hres.cahres.canih.govgskpro.comdrugs.comahdbonline.comhres.cagoodrx.comhres.ca. This contraindication aims to prevent potential accumulation of sumatriptan to clinically significant and potentially harmful levels.
Impact on Sumatriptan Clearance and Systemic Exposure
Ergot-Containing Drugs
Ergot-containing medications are another class of drugs that interact significantly with sumatriptan succinate due to their shared vasoconstrictive properties.
Both sumatriptan and ergot alkaloids exert vasoconstrictive effects, primarily through their actions on serotonin (B10506) receptors hres.cahres.caahdbonline.comwikipedia.orgguidetopharmacology.org. The mechanism of interaction involves additive pharmacodynamic effects on blood vessels, leading to a heightened risk of vasospastic reactions hres.cahres.cafda.govgskpro.comdrugs.comahdbonline.comhres.cahres.canih.govdrugs.commedscape.com. These reactions can manifest as prolonged vasoconstriction, including in coronary arteries, which can lead to serious cardiovascular events such as myocardial ischemia or infarction fda.govhres.cadrugs.com. Examples of ergot-type medications include ergotamine and dihydroergotamine (B1670595) hres.cahres.cafda.govgskpro.comdrugs.comahdbonline.comhres.cahres.canih.govdrugs.com.
Due to the potential for additive vasospastic effects, the co-administration of this compound and ergot-containing or ergot-type medications is contraindicated hres.cahres.cafda.govgskpro.comdrugs.comahdbonline.comhres.cagoodrx.comhres.canih.govdrugs.commedscape.com. It is specifically recommended that these drugs not be used within 24 hours of each other hres.cahres.cafda.govgskpro.comdrugs.comahdbonline.comhres.cagoodrx.comhres.canih.govdrugs.commedscape.com. Similarly, the co-administration of sumatriptan with other 5-HT1 agonists (e.g., other triptans) within 24 hours is also contraindicated because their vasospastic effects may be additive hres.cagskpro.comdrugs.comahdbonline.commedscape.com.
Mechanism of Additive Vasospastic Reactions
Co-administration with Other CNS Agents (e.g., SSRIs, SNRIs) and Serotonin Syndrome Risk
Co-administration of sumatriptan with other central nervous system (CNS) agents that affect serotonin levels, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin norepinephrine (B1679862) reuptake inhibitors (SNRIs), carries a theoretical risk of serotonin syndrome hres.canih.govfda.govfda.govgskpro.comdrugs.comahdbonline.comgoodrx.commayoclinic.orgdrugs.compharmacytimes.comdroracle.ai.
Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonin activity in the central nervous system mayoclinic.orgdrugs.com. While triptans, including sumatriptan, are selective 5-HT1B/1D receptor agonists, SSRIs and SNRIs increase serotonin levels by inhibiting its reuptake mayoclinic.orgmims.comprobes-drugs.orgnih.govnih.gov. In theory, the combined serotonergic effects could lead to serotonin syndrome mayoclinic.org.
Symptoms of serotonin syndrome can include mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), neuromuscular aberrations (e.g., hyperreflexia, incoordination), and/or gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea) fda.govgskpro.comdrugs.com.
Despite the theoretical concern and postmarketing reports, the risk of developing serotonin syndrome from combining triptans with SSRIs or SNRIs appears to be low or rare mayoclinic.orgdrugs.compharmacytimes.comdroracle.ainih.gov. Epidemiological and pharmacokinetic studies suggest that the risk may be no higher than with the use of SSRIs or SNRIs alone pharmacytimes.comnih.gov. One study found the incidence of serotonin syndrome among patients co-prescribed triptans and SSRI or SNRI antidepressants to range from 0 to 4 cases per 10,000 person-years of exposure nih.gov. Nevertheless, clinicians are advised to be aware of the potential risk and monitor patients closely for symptoms, particularly during initiation or dosage increases of serotonergic medications medscape.commayoclinic.orgdroracle.ai.
Studies with Propranolol, Flunarizine, Pizotifen, and Alcohol
Single-dose pharmacokinetic drug interaction studies have been conducted to assess the co-administration of this compound with several agents, namely propranolol, flunarizine, pizotifen, and alcohol. These studies consistently indicated no evidence of significant pharmacokinetic interactions hres.canih.govtmda.go.tzhpra.iehres.ca.
Specifically, when alcohol was consumed 30 minutes prior to sumatriptan ingestion, no effect on the pharmacokinetics of sumatriptan was observed drugs.com. It is important to note that, while single-dose studies revealed no interactions, multiple-dose interaction studies involving this compound with these specific compounds have not yet been performed hres.cahres.ca.
Summary of Single-Dose Pharmacokinetic Interaction Studies
| Co-administered Compound | Observed Interaction with this compound (Single-Dose) |
| Propranolol | No evidence of interaction hres.canih.govtmda.go.tzhpra.iehres.ca |
| Flunarizine | No evidence of interaction hres.canih.govtmda.go.tzhpra.iehres.ca |
| Pizotifen | No evidence of interaction hres.canih.govtmda.go.tzhpra.iehres.ca |
| Alcohol | No effect on pharmacokinetics hres.canih.govtmda.go.tzhpra.iehres.cadrugs.com |
Effects on Protein Binding of Other Drugs
This compound exhibits low plasma protein binding, typically ranging from approximately 14% to 21% drugs.comwikipedia.orgnih.govfda.govfda.gov. Despite this, research specifically evaluating the effect of sumatriptan on the protein binding of other drugs has not been conducted drugs.comnih.govfda.govfda.govmedthority.com. However, given the inherently low rate of sumatriptan's own protein binding, any potential impact on the protein binding of other co-administered drugs would be anticipated to be minor nih.govfda.gov.
This compound Protein Binding Characteristics
| Characteristic | Value | Citation(s) |
| Plasma Protein Binding | 14% to 21% | drugs.comwikipedia.orgnih.govfda.govfda.gov |
| Effect on Other Drugs' Protein Binding | Not evaluated; expected to be minor due to low inherent binding | drugs.comnih.govfda.govfda.govmedthority.com |
Advanced Research and Novel Formulations of Sumatriptan Succinate
Approaches to Enhance Bioavailability and Onset of Action
Enhancing the bioavailability and shortening the time to maximum plasma concentration (Tmax) are critical objectives in migraine treatment, allowing for quicker pain relief tandfonline.comnih.gov.
| Feature | Conventional Tablet | RT Technology™ Tablet | Reference |
| Mean Time to Disintegration | Longer | Up to 6x Faster | openaccessjournals.com |
| Mean Time to 50% Gastric Emptying | Longer | 30 mins Faster | openaccessjournals.com |
| Plasma Levels at 20 mins | Baseline | 5x Greater | openaccessjournals.com |
| Bioequivalence (AUC, Cmax) | Yes | Yes | researchgate.netopenaccessjournals.com |
Orodispersible Tablets (ODT) and Fast Dissolving Oral Films
Orodispersible tablets (ODTs) and fast dissolving oral films are designed to rapidly dissolve in the mouth without water, allowing for quicker drug absorption, potentially bypassing first-pass metabolism, and improving patient compliance, particularly for those experiencing nausea or difficulty swallowing during a migraine episode journalgrid.comprimescholars.comejpmr.comscholarsresearchlibrary.comijpsnonline.compjps.pk.
Research on sumatriptan (B127528) succinate (B1194679) ODTs has explored various superdisintegrants like croscarmellose sodium, crospovidone, and sodium starch glycolate (B3277807) to achieve rapid dispersion primescholars.comijpsnonline.compjps.pkresearchgate.net. Optimized ODT formulations have demonstrated rapid in vitro dispersion times, with some achieving dispersion in as little as 8 seconds and releasing over 99.58% of the drug within 2 minutes primescholars.com. Another optimized ODT formulation, containing 6% crospovidone and 2% menthol, showed a disintegration time of 14 seconds and achieved drug release of over 90% within five minutes journalgrid.comresearchgate.net.
Fast dissolving oral films also offer a promising route, with studies reporting formulations that dissolve in saliva and release the drug within 6 minutes, some as quickly as 9 seconds, achieving over 99.6% drug release within 8 minutes ejpmr.comscholarsresearchlibrary.com. These films leverage the oral mucosa for absorption, thereby potentially increasing systemic bioavailability and providing a faster onset of action nih.govejpmr.comscholarsresearchlibrary.com.
| Formulation Type | Key Excipients/Techniques | Disintegration Time | Drug Release Profile | Reference |
| ODT | Croscarmellose sodium, SSG (direct compression) | 8 seconds | 99.58% within 2 mins | primescholars.comresearchgate.net |
| ODT (Optimized) | 6% Crospovidone, 2% Menthol (sublimation) | 14 seconds | >90% within 5 mins | journalgrid.comresearchgate.net |
| Fast Dissolving Oral Film (Optimized) | HPMC E15 (solvent casting) | 9 seconds | 99.6% within 8 mins | scholarsresearchlibrary.com |
| Oral Fast Disintegrating Film | HPMC – 50cps (1:1 drug:polymer ratio) | 17 seconds | 98.2% within 17 seconds | ijpsnonline.com |
| Oral Fast Disintegrating Tablet | CP + CCS (6%) | 23 seconds | 100% within 23 seconds | ijpsnonline.com |
Sumatriptan succinate possesses a bitter taste, which necessitates taste masking for ODT and fast dissolving film formulations to enhance patient compliance journalgrid.comresearchgate.netrsc.org. Various techniques are employed to achieve this. One common approach involves coating this compound particles with polymers like Eudragit EPO using spray drying researchgate.netnih.govjocpr.comjst.go.jp. This method creates microspheres where the drug is encapsulated, preventing its release at salivary pH and thus masking the bitterness in the oral cavity, while allowing rapid release in the gastric environment researchgate.netjocpr.com. Another technique utilizes ion exchange resins, such as Kyron T114, which can bind to the drug and release it at a specific pH, effectively masking its unpleasant taste journalgrid.com.
| Technique | Polymer/Agent Used | Mechanism | Reference |
| Spray Drying | Eudragit EPO | Encapsulation, pH-dependent release | researchgate.netnih.govjocpr.comjst.go.jp |
| Ion Exchange Resin | Kyron T114 | Drug complexation, pH-dependent release | journalgrid.com |
| Physical Mixture | Mannitol | Dilution, taste alteration | researchgate.net |
Taste Masking Techniques
Alternative Delivery Systems Research
Beyond oral formulations, significant research is dedicated to developing alternative delivery systems for this compound to bypass gastrointestinal absorption issues and provide more consistent and controlled drug delivery.
Transdermal Patches and Iontophoretic Systems
Transdermal delivery systems, such as patches and iontophoretic systems, are being explored for this compound to provide a non-invasive administration route that avoids first-pass metabolism and gastric dysmotility jst.go.jpnih.govijper.orgclinicaltrials.euresearchgate.net.
Transdermal patches aim to deliver the drug through the skin. Research has focused on developing matrix-type transdermal patches using techniques like solvent evaporation and evaluating the enhancing effects of permeation enhancers such as Tween 80, olive oil, and isopropyl myristate (IPM) researchgate.netlatamjpharm.org. Studies have shown that IPM at a 10% concentration can lead to a two-fold enhancement in this compound permeation compared to control formulations without enhancers, indicating the feasibility of developing such patches researchgate.netlatamjpharm.org. Polymeric nanoparticles of this compound have also been investigated to enhance skin permeation for transdermal drug delivery systems jddtonline.info.
Iontophoretic systems utilize a low electrical current to facilitate the movement of ionized drugs across the skin into the underlying subcutaneous tissue and then into the bloodstream jst.go.jpnih.govclinicaltrials.eufda.gov. This method offers benefits over passive transdermal delivery, including a more controlled and potentially faster delivery jst.go.jpijper.org. The Zecuity® iontophoretic transdermal system was an example of this technology, designed to deliver sumatriptan over a period, bypassing the gastrointestinal tract jst.go.jpnih.govfda.gov. Research indicates that iontophoretic transport of this compound increases with higher pH of the medium and can be significantly enhanced by anodal pulsed iontophoresis in combination with penetration enhancers like PEG-400 ijper.org. This approach addresses the issue of reduced oral absorption and delayed onset during migraine attacks, offering a pathway to improved bioavailability and patient convenience ijper.org.
| Delivery System | Method/Enhancers | Key Findings | Reference |
| Transdermal Patches | Solvent evaporation, Permeation enhancers (IPM) | 10% Isopropyl Myristate (IPM) showed a 2-fold enhancement in permeation compared to control formulations without enhancers. Feasibility confirmed. | researchgate.netlatamjpharm.org |
| Iontophoretic Systems | Low electrical current, Thermosensitive gel (Lutrol F-127), PEG-400 as enhancer | Iontophoretic transport increases with pH; Anodal pulsed iontophoresis significantly increases skin permeation in combination with PEG-400. Bioavailability can be enhanced and inconvenience of intravenous route avoided. | jst.go.jpnih.govijper.org |
Nasal Delivery Systems
Nasal drug delivery offers a non-invasive alternative for administering sumatriptan, leveraging the nasal cavity's large mucosal surface area and high vascularity for rapid systemic absorption optinose.comnih.gov. This route can circumvent issues like gastroparesis and hepatic first-pass metabolism, which can complicate oral administration in migraine patients nih.gov.
Nasal Sprays (Powder and Solution)
Sumatriptan is formulated both as a nasal solution (spray) and a nasal powder wikipedia.orgmdpi.com. The 20 mg sumatriptan nasal spray (Imitrex) received approval in the U.S. in 1997 mdpi.com. More recently, Tosymra nasal spray, approved in 2019, incorporates Intravail technology to enhance drug adherence to the nasal mucosa and improve absorption migraineagain.com.
Traditional liquid nasal sprays, however, may result in low bioavailability due to a significant portion of the delivered dose being deposited in the anterior nasal cavity or subsequently swallowed nih.govmigraineagain.com. In contrast, sumatriptan nasal powder formulations, such as Onzetra Xsail (AVP-825), are designed to deliver the medication to the highly vascularized upper nasal space, facilitating better absorption mdpi.commigraineagain.com. Clinical studies have shown that nasal powder sumatriptan may offer advantages over nasal spray, including a reduced potential for accidental swallowing of the medication migraineagain.com.
Breath-Powered Intranasal Delivery Mechanisms
Innovative breath-powered intranasal delivery mechanisms represent a significant advancement in nasal drug administration for sumatriptan. These systems, like AVP-825 (marketed as Onzetra Xsail), utilize the patient's breath to achieve bi-directional drug delivery, ensuring improved deposition to the superior and posterior intranasal target sites beyond the nasal valve optinose.comtandfonline.comtandfonline.com. This targeted delivery helps overcome the challenges posed by the complex nasal geometry and avoids deposition into the throat, lungs, or gastrointestinal (GI) tract tandfonline.com.
Pharmacokinetic studies comparing breath-powered sumatriptan powder with conventional delivery methods have demonstrated notable improvements.
Table 1: Pharmacokinetic Comparison of Sumatriptan Nasal Formulations
| Formulation Type | Dose (mg) | Cmax (ng/mL) | Early Exposure (AUC0-15 min) (ng*hour/mL) | Reference |
| Breath-Powered Nasal Powder (AVP-825) | 22 | 20.8 | 2.1 | mdpi.com |
| Conventional Nasal Spray (Imitrex) | 20 | 16.4 | 1.2 | mdpi.com |
Note: Data from a study comparing pharmacokinetic parameters.
As shown in Table 1, administration of 22 mg sumatriptan powder via breath-powered technology resulted in a 27% higher peak plasma concentration (Cmax) and a 75% higher early exposure (AUC0-15 min) compared to a 20 mg conventional nasal spray, despite a lower dose mdpi.com. This improved deposition translates to faster absorption and a more pronounced early peak in the absorption profile, primarily reflecting nasal absorption, while reducing the later peak associated with GI absorption optinose.comoptinose.com. The observed flattening and "spreading out" of the GI peak is particularly noticeable in migraine sufferers, likely due to their impaired GI absorption during attacks optinose.comoptinose.com.
Clinical trials have indicated that low-dose sumatriptan delivered via breath-powered systems is well-accepted and well-tolerated, providing a faster onset of pain relief compared to other non-injectable triptans optinose.comoptinose.com. A Phase II study comparing 11 mg and 22 mg sumatriptan dry nasal powder with placebo found significantly greater proportions of patients pain-free at 120 minutes (54% and 57% for 11 mg and 22 mg, respectively, versus 25% for placebo) and experiencing pain relief as early as 60 minutes (73% and 74% versus 38% for placebo) nih.gov.
Solid Lipid Nanoparticles (SLNPs) for Brain Targeting via Nasal Route
Given sumatriptan's poor oral bioavailability, solid lipid nanoparticles (SLNPs) represent an area of advanced research for delivering this compound, particularly for brain targeting via the nasal route researchgate.nettandfonline.com. The nose-to-brain pathway offers a promising non-invasive strategy to bypass the blood-brain barrier and achieve efficient drug delivery to the central nervous system nih.govresearchgate.nettandfonline.comrjptonline.orgresearchgate.net.
Studies have focused on developing this compound-loaded SLNPs, often utilizing methods like solvent injection to enhance the entrapment efficiency of the hydrophilic drug researchgate.nettandfonline.com. Optimized SLNPs typically exhibit desirable physical characteristics.
Table 2: Optimized Characteristics of this compound SLNPs
| Parameter | Value | Reference |
| Particle Size (nm) | 133.4 | researchgate.nettandfonline.comnih.gov |
| Zeta Potential (mV) | -17.7 | researchgate.nettandfonline.comnih.gov |
| Entrapment Efficiency (%) | 75.5 | researchgate.nettandfonline.comnih.gov |
Note: Optimized values from studies on this compound SLNPs.
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), has confirmed the spherical shape of these nanoparticles researchgate.nettandfonline.comnih.gov. Ex vivo diffusion studies using goat nasal mucosa have demonstrated that SLNPs facilitate quick permeation across the nasal lining, which is crucial for effective brain targeting researchgate.nettandfonline.comnih.gov. The drug release profile typically shows an initial burst followed by sustained release for up to 12 hours researchgate.nettandfonline.comnih.gov. Furthermore, histopathology studies have indicated that SLNP treatment maintains the integrity of the nasal mucosa researchgate.nettandfonline.comnih.gov.
Beyond SLNPs, nanostructured lipid carriers (NLCs), another type of lipid nanoparticle, have also been optimized for sumatriptan delivery. Research has shown that intranasally administered NLCs can achieve superior brain concentrations compared to other nanoparticle types researchgate.net. In vivo studies using intranasal NLCs optimized for sumatriptan have reported high Drug Targeting Efficiency (DTE) of 258.02% and Drug Targeting Percentage (DTP) of 61.23%, suggesting a favorable entrance of sumatriptan into the brain via this route rjptonline.orgresearchgate.net.
Rectal Suppositories
Rectal suppositories of sumatriptan offer an alternative administration route, particularly beneficial for migraineurs experiencing pronounced nausea and/or vomiting that may hinder oral medication intake nih.govcochrane.org. This formulation is available in several countries, though not universally nih.gov.
Clinical studies have evaluated the efficacy of rectally administered sumatriptan in acute migraine attacks. Three studies involving 866 participants compared rectal sumatriptan (primarily 12.5 mg and 25 mg doses) with placebo or active comparators nih.govcochrane.org.
Table 3: Efficacy of Rectal Sumatriptan (25 mg) at 2 Hours Post-Administration
| Outcome | Sumatriptan 25 mg (%) | Placebo (%) | Reference |
| Pain reduced to no pain | ~41 | ~17 | nih.govcochrane.org |
| Pain reduced to no worse than mild pain | ~71 | ~30 | nih.govcochrane.org |
| Functional disability relief | ~41 | ~16 | nih.govcochrane.org |
Note: Efficacy rates at 2 hours post-administration for 25 mg rectal sumatriptan in acute migraine attacks.
As presented in Table 3, a single rectally administered 25 mg dose of sumatriptan was effective in significantly reducing migraine headache pain and functional disability within two hours of treatment nih.govcochrane.orgnih.gov. A pilot crossover study further compared 25 mg rectal sumatriptan with 50 mg oral sumatriptan for the treatment of menstrual migraine attacks. At two hours post-administration, 72% of patients receiving suppositories achieved pain relief, and 24% were pain-free, while for tablets, the percentages were 66% and 27%, respectively researchgate.net.
Innovative Drug Delivery Technologies and Future Directions
The ongoing research into this compound extends beyond novel routes of administration to explore innovative combinations and future therapeutic strategies.
Combination Therapies (e.g., Sumatriptan and Naproxen (B1676952) Sodium)
Combination therapies, such as the fixed-dose tablet containing sumatriptan and naproxen sodium (e.g., Trexima), represent a key direction in optimizing acute migraine treatment clinicaltrials.euresearchgate.netmedscape.com. This approach targets multiple putative mechanisms involved in migraine pathogenesis, aiming for improved efficacy and symptom relief researchgate.netmedscape.comnih.gov.
Clinical trials have consistently demonstrated the superior effectiveness of sumatriptan-naproxen sodium combination over individual components or placebo for both initial and sustained pain freedom researchgate.netmedscape.comnih.govispub.com.
Table 4: Efficacy of Sumatriptan (50 mg) + Naproxen Sodium (500 mg) Combination vs. Monotherapy/Placebo
| Treatment Group | 2-Hour Headache Response (%) | 24-Hour Pain Relief Response (%) | Headache Recurrence (24h) (%) | Reference |
| Sumatriptan + Naproxen Sodium (Comb.) | 65 | 46 | 29 | nih.gov |
| Sumatriptan alone | 49 | 29 | 41 | nih.gov |
| Naproxen Sodium alone | 46 | 25 | 47 | nih.gov |
| Placebo | 27 | 17 | 38 | nih.gov |
Note: Data from a study of 972 participants treating a single moderate or severe migraine attack.
As indicated in Table 4, a study involving 972 participants showed that 46% of subjects achieved a 24-hour pain relief response with the combination of sumatriptan (50 mg) and naproxen sodium (500 mg), significantly outperforming sumatriptan alone (29%), naproxen sodium alone (25%), or placebo (17%) nih.gov. The two-hour headache response also significantly favored the combination therapy at 65%, compared to 49% for sumatriptan alone, 46% for naproxen sodium alone, and 27% for placebo nih.gov. Furthermore, the incidence of headache recurrence within 24 hours after treatment was lowest in the combination group (29%) compared to monotherapies nih.gov.
For menstrually related migraine and dysmenorrhea, two studies showed that the combination of sumatriptan (85 mg) and naproxen sodium (500 mg) provided better pain relief than placebo both at two hours (ranging from 42% to 52% vs. 22% to 23%) and up to 24 hours (ranging from 29% to 38% vs. 10% to 18%) contemporaryobgyn.net.
Pharmacokinetic analyses of the combination tablet reveal shifts in the absorption profiles of its components. Specifically, there is an earlier Tmax for sumatriptan and a later Tmax for naproxen sodium, along with a 36% reduction in the Cmax for naproxen sodium when compared to the components administered individually medscape.com. Notably, the 85 mg dose of sumatriptan within the combination tablet achieves an area under the curve (AUC) similar to that of 100 mg of sumatriptan alone medscape.com. This multi-mechanistic approach has proven effective across various migraine presentations, including those with allodynia, probable migraine, and menstrual-related migraine researchgate.net.
Compound Names and PubChem CIDs:
Targeted Delivery Systems
Innovative research efforts are exploring various targeted delivery systems for this compound to improve its therapeutic profile, particularly by facilitating direct access to the brain and enhancing absorption.
Intranasal Delivery Systems: Intranasal administration has emerged as a promising route for brain targeting, aiming to bypass the blood-brain barrier (BBB) and avoid extensive first-pass metabolism associated with oral intake. Studies have investigated microemulsions and nanoparticles for this purpose.
Intranasal Microemulsions: Microemulsions of this compound have been developed for brain targeting, addressing challenges like gastric stasis and nausea/vomiting in migraine patients that can hinder oral absorption. These formulations exhibited particle sizes ranging from 106.2 ± 2.03 nm to 282.8 ± 2.51 nm. In vitro drug release studies showed a release of 74.2 ± 0.95% at 12 hours and 86.23 ± 0.41% at 24 hours for optimized formulations, suggesting improved bioavailability nih.gov.
Table 1: Characteristics of Optimized Intranasal this compound Microemulsion
| Parameter | Value | Source |
|---|---|---|
| Particle Size Range | 106.2–282.8 nm | nih.gov |
| Zeta Potential (ME2) | -32.0 mV | nih.gov |
| Drug Content Range | 89.3–94.3% | nih.gov |
| In vitro Drug Release (12h) | 74.2 ± 0.95% | nih.gov |
Chitosan (B1678972) Nanoparticles: Chitosan nanoparticles loaded with this compound have been formulated for nose-to-brain delivery. These nanoparticles demonstrated a mean diameter of 105 nm and a polydispersity index (PDI) of 0.38. The drug entrapment efficiency (EE) was calculated at 59.60 ± 2.12%. Neuropharmacokinetic evaluations in rats indicated significant brain targeting efficiency (DTE) of 493.39% and direct transport percentage (DTP) of 79.79%, suggesting their suitability for brain delivery citeab.com. Another optimized sumatriptan-loaded chitosan nanoparticle formulation showed a spherical shape, a size of 73.5 ± 1.25 nm, and an entrapment efficiency of 71.69 ± 3.24%, leading to a 2.38-fold improvement in brain uptake compared to intravenous sumatriptan researchgate.net.
Transdermal Delivery Systems: Transdermal approaches offer an alternative for systemic delivery, bypassing gastrointestinal and hepatic metabolism.
Microneedle Arrays: Self-dissolving microneedle arrays (MNs) fabricated from sodium hyaluronate have been developed for transdermal delivery of this compound. These MNs exhibited rapid in vitro release of this compound and demonstrated a high bioavailability ranging from 87.6 ± 14.3% to 90.4 ± 10.3% in rats, which is comparable to subcutaneous injection and considerably higher than oral administration fishersci.fi.
Polymeric Nanoparticles for Transdermal Use: Polymeric nanoparticles of this compound (SS-NPs) were prepared using poly-(lactide-co-glycolide) (PLGA) and poloxamer 188 via a double emulsion solvent evaporation method. These nanoparticles had a particle size of 126 nm, a PDI of 0.06, a zeta potential of -24.1 mV, and an entrapment efficiency of 32.52 ± 2.34%. Ex-vivo skin permeation studies highlighted the potential of these SS-NPs to enhance the transdermal permeation of this compound nih.gov.
Modification of Physicochemical Properties (e.g., Cyclodextrin (B1172386) Inclusion Complexes) for Enhanced Pharmacological Efficacy
Modifying the physicochemical properties of sumatriptan, particularly through cyclodextrin inclusion complexes, has been investigated to improve its dissolution, permeability, and ultimately, pharmacological efficacy.
Cyclodextrin Inclusion: The inclusion of sumatriptan into β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) through a kneading method significantly altered its dissolution profiles. This complexation resulted in an increased concentration of complexed sumatriptan in an acceptor solution compared to its free form sigmaaldrich.comwikipedia.org.
Enhanced Permeability: Following complexation, sumatriptan demonstrated an enhanced ability to permeate through artificial biological membranes in a gastrointestinal model across various pH values. This improvement in permeability is crucial for improving absorption sigmaaldrich.comwikipedia.org.
Improved Pharmacological Response: The augmented dissolution and increased permeability observed with cyclodextrin complexes led to a more pronounced pharmacological response sigmaaldrich.comwikipedia.org. The formation of these inclusion complexes was confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), solid-state nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) sigmaaldrich.comwikipedia.orgciteab.com. This approach addresses the limitation of low bioavailability of this compound sigmaaldrich.comciteab.com.
Development of Sustained-Release Formulations (e.g., Microspheres)
Sustained-release formulations are crucial for maintaining therapeutic drug concentrations over extended periods, potentially reducing dosing frequency and improving patient adherence.
Polymeric Microspheres: Microspheres of this compound have been successfully prepared using various polymers, including poly-(lactide-co-glycolide) (PLGA), ethyl cellulose, and hydroxypropyl methylcellulose (B11928114) (HPMC K4M) via the solvent evaporation technique wikipedia.orgnih.gov. These microspheres exhibited desirable properties such as excellent mucoadhesivity, high percentage yield, drug content, and entrapment efficiency wikipedia.orgnih.gov. Importantly, they demonstrated a prolonged drug release profile, extending up to 12 hours. For example, one optimized formulation (F5) achieved a cumulative drug release of 99.88% over 12 hours wikipedia.org.
Table 2: Characteristics of this compound Microspheres
| Polymer(s) Used | Preparation Method | Key Characteristics | Drug Release Profile | Source |
|---|---|---|---|---|
| PLGA, Ethyl cellulose, HPMC K4M | Solvent Evaporation | Mucoadhesivity, High Yield, EE, Drug Content | Prolonged, up to 12 hours | wikipedia.orgnih.gov |
| Ethyl cellulose, HPMC K4M, Vigna Mungo mucilage | Solvent Evaporation, W/O/W Emulsion | Particle Size: 100-210 µm, EE: 17.46-59.28% | Controlled, >12 hours floating time | mims.com |
Gastroretentive Floating Microspheres: To enhance absorption by retaining the dosage form in the stomach, gastroretentive floating microspheres of this compound have been formulated. These formulations, using polymers like ethyl cellulose, HPMC K4M, and mucilage extracted from Vigna Mungo, showed average particle sizes between 100 and 210 µm and entrapment efficiencies from 17.46% to 59.28%. They exhibited a total floating time exceeding 12 hours and achieved controlled drug release mims.com.
Bilayered Tablets: The development of bilayered tablets offers a strategy for combination release. These formulations are designed with an immediate-release layer to provide rapid onset of action and a sustained-release layer to maintain therapeutic concentrations over an extended period. Hydrophilic polymers such as sodium alginate, HPMC E15, and HPMC K15 are commonly employed in the sustained-release layer to achieve prolonged drug availability nih.gov.
Microsphere-Loaded Compressed Core Tablets: Another approach involves microsphere-loaded compressed core tablets, which feature an outer coating for immediate drug release (within 2 minutes) and a core containing this compound-loaded microspheres for sustained release (up to 24 hours). This design aims to provide both rapid relief and prolonged action, thereby reducing dosing frequency and potentially improving patient compliance fishersci.co.ukfishersci.ca.
Preclinical Research Models and Methodologies
Animal Models for Migraine and Pain Research
Animal models play a significant role in understanding the pathophysiology of migraine and assessing the effectiveness of potential antimigraine compounds like sumatriptan (B127528) succinate (B1194679).
Neurogenic inflammation, characterized by vasodilation and plasma protein extravasation (PPE) within the dura mater, is a key component of migraine pathophysiology. Experimental data from animal studies demonstrate that sumatriptan succinate activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve, which innervates cranial blood vessels hres.cahres.ca. This activation leads to the inhibition of pro-inflammatory neuropeptide release hres.cahres.ca.
Specifically, sumatriptan has been shown to block plasma protein extravasation within the dura mater that is induced by electrical stimulation of the trigeminal nerve researchgate.netnih.gov. This effect is attributed to its ability to inhibit the release of calcitonin gene-related peptide (CGRP), a vasoactive substance whose levels are elevated during migraine attacks in humans and are normalized following successful sumatriptan treatment researchgate.netnih.govnih.gov. In animal models, sumatriptan potently blocked mCPP-induced PPE and PPE induced by electrical stimulation d-nb.info.
This compound has demonstrated antiallodynic properties in various animal models of pain relevant to migraine. For instance, in rodent models, glyceryl trinitrate (GTN) administration induces mechanical hypersensitivity (allodynia) in both plantar and periorbital regions transpharmation.com. Acute mechanical sensitivity induced by GTN can be reversed by sumatriptan transpharmation.comnih.gov. This suggests that sumatriptan is analgesic in acute GTN-induced pain models transpharmation.com.
In models of chronic migraine, repetitive GTN administration leads to a chronic migraine phenotype characterized by prolonged plantar and periorbital mechanical allodynia transpharmation.com. Sumatriptan has been shown to inhibit this acute hyperalgesia induced by GTN nih.gov. Furthermore, intraperitoneal CGRP administration in mice induces light aversion, a migraine-like behavior, which can be attenuated by sumatriptan nih.gov.
Studies on Neurogenic Inflammation and Plasma Protein Extravasation
In Vitro Studies
Beyond in vivo observations, in vitro studies provide detailed insights into this compound's interactions at the cellular and molecular levels.
Sumatriptan is a selective agonist for the 5-hydroxytryptamine1B (5-HT1B) and 5-hydroxytryptamine1D (5-HT1D) receptor subtypes hres.cahres.cawikipedia.orgguidetopharmacology.orgguidetopharmacology.orgguidetomalariapharmacology.org. Its therapeutic activity in migraine is primarily attributed to this agonist activity hres.cahres.ca. Radioligand binding assays have revealed that sumatriptan has the highest affinity for 5-HT1D and 5-HT1B binding sites, with a slightly lower potency at 5-HT1A receptors researchgate.netnih.gov. It exhibits weak or no significant activity at other serotonin (B10506) receptor subtypes (5-HT2, 5-HT3, 5-HT4, 5-HT5A, 5-HT7) or at adrenergic, dopaminergic, muscarinic, or benzodiazepine (B76468) receptors hres.cahres.ca.
Specific binding affinity data for sumatriptan include:
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1D | 17 | researchgate.netnih.gov |
| 5-HT1B | 27 | researchgate.netnih.gov |
| 5-HT1A | 100 | researchgate.netnih.gov |
Further in vitro studies have shown that sumatriptan has a high affinity for 5-HT1B receptors, with a Ki value of 9.4 ± 0.9 nM researchgate.net.
In vitro studies using human isolated epicardial coronary arteries have investigated the contractile effects of sumatriptan. These studies suggest that while the predominant contractile effect of 5-HT itself is mediated via 5-HT2 receptors, 5-HT1 receptors also contribute to the contractile response hres.cahres.ca. Sumatriptan can cause concentration-dependent contractions of coronary arteries neurology.org. The potency of sumatriptan in contracting coronary arteries was found to be lower than that of serotonin (5-HT) neurology.org. For instance, sumatriptan was significantly less potent than eletriptan (B1671169) in coronary arteries neurology.org.
It has been observed that sumatriptan can induce a dose and time-dependent coronary constriction in isolated large coronary arteries, which is mediated by 5-HT1B receptors nih.gov. This highlights the presence of 5-HT1B receptors on coronary arteries, which can lead to vasoconstriction neurology.orgturkjps.orgmedscape.com.
In vitro studies using human microsomes provide insights into the metabolic pathways of sumatriptan. Scientific literature indicates that sumatriptan is primarily metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO-A) fda.govnih.govnih.govresearchgate.netresearchgate.net. This process leads to the formation of an inactive indole (B1671886) acetic acid metabolite, which is mainly excreted in the urine hres.camims.com.
Recent research using recombinant human enzymes has also shown that cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, can be involved in sumatriptan's metabolism nih.govnih.govresearchgate.netresearchgate.net. These CYP isoforms convert sumatriptan into N-desmethyl sumatriptan, which can be further demethylated to N,N-didesmethyl sumatriptan by CYP1A2 and CYP2D6 nih.govnih.govresearchgate.net. While sumatriptan itself is a poor substrate for MAO-A, its N-demethylated and N,N-didemethylated derivatives are metabolized much faster by MAO-A nih.govresearchgate.net.
The major metabolite, the indole acetic acid analogue of sumatriptan, lacks known 5-HT1 or 5-HT2 activity hres.ca.
Permeability Studies Across Artificial Biological Membranes
Permeability studies across artificial biological membranes are crucial in preclinical research to understand a drug's absorption characteristics, particularly across the gastrointestinal tract or other biological barriers like the nasal mucosa. These in vitro models provide insights into the drug's ability to cross lipid bilayers and can help predict in vivo absorption.
For this compound, permeability has been investigated using various artificial membrane systems. One common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which mimics the gastrointestinal tract hmlibrary.ac.innih.govresearchgate.net. Studies comparing PAMPA results with cell monolayer methods (e.g., Caco-2 and MDR1-MDCKII) have shown that this compound tends to exhibit higher cell monolayer permeability than PAMPA permeability hmlibrary.ac.in. This suggests that beyond passive diffusion, absorptive mechanisms like paracellular transport or active transport might play a role in its absorption, or that passive diffusion is increased under a pH gradient hmlibrary.ac.in.
Research has explored the impact of formulation strategies on Sumatriptan's permeability. For instance, the inclusion of sumatriptan (the base form) in cyclodextrin (B1172386) complexes (e.g., β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin) has significantly enhanced its permeability through artificial biological membranes in a gastrointestinal model across various pH values (1.2, 4.5, and 6.8) nih.govresearchgate.net. Apparent permeability coefficients (Papp) for sumatriptan in free form and in complexed forms were generally low, classified as compounds with Papp < 1 × 10⁻⁶ cm·s⁻¹ nih.gov. However, a notable increase in permeability was observed upon complexation. For example, sumatriptan inclusion in 2-hydroxypropyl-β-cyclodextrin (HPBCD) resulted in a twofold increase in permeability coefficients:
| pH Value | Sumatriptan (Papp × 10⁻⁶ cm·s⁻¹) | Sumatriptan-HPBCD (Papp × 10⁻⁶ cm·s⁻¹) |
| 1.2 | 0.16 ± 0.01 | 0.40 ± 0.02 |
| 4.5 | 0.17 ± 0.03 | 0.52 ± 0.03 |
| 6.8 | 0.16 ± 0.02 | 0.49 ± 0.02 |
Table 1: Apparent Permeability Coefficients (Papp) of Sumatriptan and Sumatriptan-HPBCD Complexes Across Artificial Gastrointestinal Membranes nih.gov
Permeability studies across artificial nasal mucosal membranes have also been conducted, often utilizing Franz diffusion cells with excised sheep nasal mucosal tissue, to evaluate intranasal delivery systems for this compound hmlibrary.ac.in. These studies have shown that the transport of this compound across the nasal mucosal membrane is largely independent of the initial drug concentration and complete or partial depletion of Na+ ions, suggesting the paracellular pathway as the main route of transport hmlibrary.ac.in. Exposure to agents like EGTA, which can modify tight junctions, has been shown to increase the absorption of this compound across these membranes hmlibrary.ac.in.
Advanced Analytical Techniques in Formulation Research
Advanced analytical techniques are indispensable in the development and characterization of this compound formulations, enabling the assessment of physicochemical properties, solid-state characteristics, and drug release behaviors.
Solid-State Nuclear Magnetic Resonance Spectroscopy (SS-NMR)
Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful technique for characterizing the solid-state structure, polymorphism, and molecular dynamics of active pharmaceutical ingredients (APIs) and their formulations nih.gov. Unlike solution NMR, SS-NMR provides information about the local chemical environment and arrangement of atoms in solid materials.
For this compound, SS-NMR (specifically ¹H and ¹³C MAS NMR) has been employed to:
Confirm inclusion complex formation: SS-NMR has been used to confirm the formation of inclusion compounds of sumatriptan with cyclodextrins (e.g., β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin), providing insights into the interactions between sumatriptan and the cyclodextrin cavities nih.govresearchgate.net. This method helps to precisely indicate the domains of sumatriptan responsible for its interaction within these complexes nih.gov.
Characterize drug encapsulation in liposomes: ³¹P-NMR has been used to characterize this compound-loaded charged liposomes. This technique helps elucidate the structural conformation of lipids in the bilayer and how this affects drug encapsulation efficiency in multilamellar (MLVs) and unilamellar (LUVs) vesicles rsc.orgnih.gov. It has shown that the bilayer structure in a liquid crystalline phase of positively-charged liposomes can lead to high structural stability and better encapsulation efficacy for this compound rsc.orgnih.gov.
Identify degradation products: SS-NMR, in conjunction with LC/Q-TOF-ESI-MS/MS, has been used to identify and characterize stress degradation products of this compound, crucial for understanding drug stability researchgate.net.
X-ray Diffraction and Crystal Structure Analysis of Solid Forms
X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD) and single-crystal X-ray diffraction, is essential for characterizing the crystalline nature, polymorphism, and crystal structure of this compound google.commdpi.comgoogleapis.comnih.govpreprints.orggoogle.comgoogle.comresearchgate.net. This technique provides definitive information about the long-range order in solid materials.
In the context of this compound, XRD is used to:
Identify crystalline forms (polymorphs): this compound is known to exist in multiple crystalline forms, including Form-I and Form-II, which can be distinguished by their unique X-ray powder diffraction patterns google.comgoogleapis.comgoogle.comgoogle.com. These different polymorphic forms can influence properties such as solubility, stability, and bioavailability google.comgoogleapis.comgoogle.com.
Form-I: Characterized by peaks at approximately 2θ angle positions of 9.3, 12.4, 12.8, 13.4, 15.6, 15.8, 16.3, 16.5, 18.2, 19.0, 20.0, 20.4, 20.7, 21.5, 22.2, 22.9, 26.1, 27.1, 28.7, and 29.8 degrees google.com.
Form-II: Characterized by peaks at approximately 2θ angle positions of 6.2, 7.7, 13.9, 15.1, 17.5, 17.9, 19.1, 19.4, 20.3, 20.8, 21.5, 22.4, 23.2, 23.9, 26.4, and 31.8 degrees google.com.
Characterize solvates: The ability of this compound to form various solvates, such as a hemi(ethanol solvate), has been studied using single-crystal X-ray diffraction mdpi.compreprints.org. This provides detailed information about how solvent molecules are incorporated into the crystal lattice and their influence on the solid-state properties mdpi.compreprints.org.
Assess crystallinity in formulations: XRD is used to evaluate the crystallinity of this compound within various formulations, including nanoparticles. For example, some studies have confirmed that this compound can be present in an amorphous form within certain nanoparticle formulations researchgate.net.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Nanoparticles
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital imaging techniques used to characterize the morphology, size, and surface characteristics of nanoparticles, including those formulated with this compound nih.govnih.govresearchgate.netlatamjpharm.orgijpsnonline.com.
When this compound is formulated into nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or chitosan (B1678972) nanoparticles, SEM and TEM provide critical visual evidence:
Particle size and distribution: Both SEM and TEM are used to determine the size and size distribution of the nanoparticles, which are crucial parameters affecting drug release and biological interactions nih.govnih.govresearchgate.netlatamjpharm.org. For example, optimized this compound SLNPs have been reported to have mean particle sizes around 133.4 nm or 190.98 nm, with spherical shapes confirmed by both SEM and TEM nih.govresearchgate.net.
Internal structure (TEM): TEM provides higher resolution images that can reveal the internal structure of nanoparticles, confirming the successful encapsulation or incorporation of the drug within the carrier system nih.govresearchgate.net.
In Vitro Drug Release and Dissolution Testing
In vitro drug release and dissolution testing are fundamental in pharmaceutical formulation research to predict how a drug will be released from a dosage form once administered ijprajournal.comnih.govresearchgate.netijpsjournal.comijrpns.comiajpr.com. These tests are critical for quality control and for guiding formulation development to achieve desired release profiles.
For this compound formulations, these tests are conducted using standardized apparatus, most commonly the USP Dissolution Testing Apparatus Type II (paddle method) ijprajournal.comnih.govresearchgate.netijpsjournal.comijrpns.com. Key parameters include:
Dissolution Medium: Various media simulating physiological conditions are used, such as 0.1N Hydrochloric acid (pH 1.2), phosphate (B84403) buffers (e.g., pH 6.8 or 4.5), and deaerated buffers (pH 1.2, 4.5, and 6.8) ijprajournal.comnih.govresearchgate.netijpsjournal.comijrpns.com.
Temperature: The dissolution medium is typically maintained at 37 ± 0.5 °C or 37 ± 1 °C to mimic body temperature ijprajournal.comnih.govresearchgate.netijpsjournal.comijrpns.com.
Stirring Rate: The paddle rotation speed is commonly set at 50 or 75 revolutions per minute (rpm) ijprajournal.comnih.govresearchgate.netijpsjournal.com.
Quantification: Samples are withdrawn at predetermined time intervals, filtered, and analyzed using techniques like UV-Visible spectrophotometry (e.g., at 227 nm or 282 nm) or High-Performance Liquid Chromatography (HPLC) nih.govijprajournal.comnih.govijrpns.com.
Detailed research findings for this compound include:
Tablet formulations: For immediate-release tablets, the dissolution of this compound is rapid and largely complete within 2 hours in phosphate buffer (pH 6.8) nih.gov. Optimized fast-disintegrating tablets of this compound have shown rapid drug release, with some formulations releasing up to 99.58% of the drug within 2 minutes researchgate.net. Other studies for fast-disintegration tablets showed 52.74% ± 1.42% cumulative release after 5 minutes ijrpns.com.
Novel delivery systems: For this compound formulated in fast dissolving oral films, in vitro dissolution studies using phosphate buffer pH 6.8 have demonstrated rapid drug release ijpsjournal.com. For transdermal patches, in vitro drug release and permeation studies using artificial semi-permeable membranes have been conducted, with some formulations showing about 101% release and 99.15% permeation at 12 hours iajpr.com. Solid lipid nanoparticles (SLNPs) loaded with this compound have shown an initial burst release followed by sustained release for up to 12 hours nih.gov.
| Formulation Type | Dissolution Medium | Temperature (°C) | Paddle Speed (rpm) | Key Findings (Example) |
| Bilayer Tablets (IR Layer) | 0.1N HCl | 37 ± 2 | 75 | Max drug release of 91.54% (F7 formulation with Guar gum) ijprajournal.com |
| Combinational Tablets | pH 1.2, 4.5, 6.8 | 37 ± 0.5 | 50 | Rapid and essentially complete dissolution within 2 hours in pH 6.8 buffer nih.gov |
| Mouth Disintegrating Tablets | 0.1N HCl (pH 1.2) | 37 ± 0.5 | 50 | Rapid dispersion (8-20 seconds); 99.58% drug released within 2 minutes (optimized formulation) researchgate.net |
| Fast Dissolving Oral Films | Phosphate Buffer pH 6.8 | 37 ± 1 | 50 | Rapid drug release, typically within minutes ijpsjournal.com |
| Fast Disintegration Tablets | - | 37 ± 0.5 | 50 | 52.74 ± 1.42% cumulative release after 5 minutes (sublimation technique, F12) ijrpns.com |
| Transdermal Patches | pH 6.8 buffer | - | - | Desirable release of ~101% and permeation of ~99.15% at 12 hours (formulation T1 with artificial semi-permeable membrane) iajpr.com |
| Solid Lipid Nanoparticles (SLNPs) | pH 6.8 (ex vivo) | - | - | Initial burst release followed by sustained release up to 12 hours across goat nasal mucosa nih.gov |
Table 3: Summary of In Vitro Drug Release and Dissolution Testing Parameters and Findings for this compound Formulations
Ex Vivo Diffusion Studies (e.g., Nasal Mucosa)
Ex vivo diffusion studies are crucial for assessing the permeation characteristics of this compound across biological membranes, such as nasal mucosa or skin, which are relevant for alternative routes of administration like intranasal or transdermal delivery nih.govjddtonline.infouobaghdad.edu.iqresearchgate.netmdpi.comresearchgate.netijper.orgnih.gov. These studies often utilize diffusion cells, such as Franz diffusion cells, with the membrane mounted between donor and receptor compartments uobaghdad.edu.iqresearchgate.netmdpi.comresearchgate.net.
For instance, studies have investigated the ex vivo permeation of this compound across goat nasal mucosa at pH 6.8 nih.gov. In formulations involving solid lipid nanoparticles (SLNPs) of this compound, ex vivo diffusion studies demonstrated quick permeation across nasal mucosa, indicating its potential for brain targeting via nasal delivery nih.gov. Similar studies using sheep nasal mucosal membrane have been conducted to evaluate mucoadhesive intranasal in-situ gels, showing significant drug permeation over several hours uobaghdad.edu.iqresearchgate.netmdpi.com. One optimized formulation achieved 89.6% permeation over 6 hours with no histological changes to the sheep nasal tissue uobaghdad.edu.iq. Another study using sheep olfactory nasal mucosa found a permeation of 54.51 ± 3.6% at the end of 300 minutes, with a flux of 90.86 µg/cm²/h and a lag time of 0.83 hours mdpi.com.
Ex vivo skin permeation studies using hairless pig skin have also been conducted to explore transdermal delivery, often employing chemical enhancers to increase permeation jddtonline.infoijper.org. The maximum flux of 345.8 µg.cm⁻².h⁻¹ for this compound was observed with a solvent system comprising 33% propylene (B89431) glycol in ethanol (B145695) jddtonline.infojddtonline.info.
Kinetic Modeling of Drug Release
Kinetic modeling of drug release is essential for understanding the mechanism and rate at which this compound is released from various pharmaceutical formulations scholarsresearchlibrary.comhumanjournals.comresearchgate.netjddtonline.infonih.govnih.govijpras.comiajpr.comjournalgrid.com. This involves fitting dissolution data to various mathematical models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas models.
Research on intranasal in-situ gels of this compound has shown that drug release data often fit zero-order, first-order, and Higuchi matrix kinetic models, suggesting potential for sustained and controlled release humanjournals.comjddtonline.info. For some nasal gel formulations, the release pattern best fitted zero-order release kinetics jddtonline.info. Similarly, studies on gastroretentive floating tablets of this compound indicated that the drug release kinetics followed a Non-fickian diffusion mechanism, implying a combination of diffusion and chain relaxation researchgate.netnih.gov. In the case of orodispersible tablets, the drug release mechanism was best described by the first-order kinetic model, with high correlation coefficients also observed for Higuchi and Korsmeyer-Peppas models journalgrid.com. Fast dissolving oral thin films of this compound also frequently exhibit first-order release kinetics iajpr.com. Optimized formulations of buccal mucoadhesive tablets showed that their in vitro drug release kinetics often followed zero-order release with an anomalous diffusion coupled with erosion mechanism ijpras.com.
Clinical Research Methodologies
Clinical research methodologies for this compound primarily focus on establishing its efficacy, safety, and pharmacokinetic/pharmacodynamic profiles in human subjects.
Randomized, Double-Blind, Placebo-Controlled Studies
Randomized, double-blind, placebo-controlled studies are the gold standard for evaluating the efficacy of this compound for migraine treatment hres.canih.govclinconnect.ioresearchgate.netneurology.orgopenaccessjournals.comresearchgate.netresearchgate.nethres.canih.gov. These studies typically involve comparing this compound to a placebo, ensuring that neither the patients nor the researchers are aware of the treatment received, thereby minimizing bias hres.canih.govneurology.org.
Multiple studies have consistently demonstrated the efficacy of this compound tablets for treating migraine attacks hres.cahres.ca. In two such multicenter studies evaluating subcutaneous sumatriptan (6 mg) delivered via the IMITREX STATdose System, 73% and 79% of sumatriptan-treated patients achieved headache relief within 120 minutes, compared to 28% and 37% of placebo-treated patients in studies 1 and 2, respectively nih.gov. These studies also observed significant improvements in clinical disability scores and associated symptoms like nausea, phonophobia, and photophobia following sumatriptan administration hres.canih.gov. For oral sumatriptan, headache relief at two hours was statistically significantly greater for sumatriptan groups compared to placebo hres.ca. Randomized, double-blind, placebo-controlled trials have also evaluated sumatriptan's efficacy in patients with "sinus headache" who actually had migraine, showing 69% headache response at 2 hours with 50 mg sumatriptan versus 43% with placebo researchgate.net.
Multicenter Crossover Study Designs
Multicenter crossover study designs are frequently employed in this compound research, particularly for comparative bioavailability studies or when evaluating different formulations or dosages nih.govhres.caneurology.orgresearchgate.netfda.govnih.govnih.gov. In a crossover design, each participant receives different treatments during different periods of the study, serving as their own control, which can reduce variability and the number of participants needed clinicaltrials.euclinconnect.ioneurology.org.
For instance, a single-dose crossover comparative bioavailability study of sumatriptan 50 mg and 100 mg tablets was conducted under fasted conditions, providing summarized pharmacokinetic parameters hres.ca. Multicenter, randomized, double-blind, placebo-controlled crossover studies have also investigated the efficacy and tolerability of subcutaneous sumatriptan for up to three separate migraine attacks neurology.org. Another three-way crossover study assessed the relative bioavailability of different this compound injection formulations fda.gov. Crossover studies have also been used to compare sumatriptan/naproxen (B1676952) sodium combination medication against other treatments or placebo for migraine attacks clinconnect.ioresearchgate.netnih.gov. A post hoc analysis of two clinical studies of sumatriptan utilized a multicenter, double-blind, 18-week randomized crossover design to assess patient preference for different doses (25, 50, or 100 mg) over three consecutive migraine headaches nih.gov.
Positron Emission Tomography (PET) in Myocardial Perfusion Studies
Positron Emission Tomography (PET) is utilized in myocardial perfusion studies involving this compound to assess its potential cardiovascular effects, particularly on coronary blood flow nih.govnih.govsisc.itcde.state.co.usastrazeneca.ca. This imaging technique allows for the accurate measurement of myocardial perfusion at stress and rest nih.gov.
A randomized, double-blind, placebo-controlled, crossover trial using 13NH3 PET investigated the effect of a single 6 mg subcutaneous dose of sumatriptan on myocardial perfusion in healthy female migraineurs nih.gov. The study found no significant variations in myocardial perfusion after subcutaneous administration of sumatriptan, with the mean percentage change from baseline in global myocardial perfusion being +6.6% ± 18.8 after sumatriptan compared to +9.5% ± 18.0 after placebo nih.govsisc.it. These findings suggest that a single subcutaneous dose of sumatriptan does not cause a significant change in regional or global myocardial perfusion in healthy migraineurs at low risk for ischemic heart disease nih.gov.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies
Pharmacokinetic/pharmacodynamic (PK/PD) correlation studies link the concentration of this compound in the body (pharmacokinetics) to its observed pharmacological effects (pharmacodynamics) nih.govnih.govwikipedia.org. These studies are crucial for understanding the onset, duration, and intensity of the drug's action.
For oral this compound, it is rapidly but incompletely absorbed, with an approximate oral bioavailability of 14-15% due to extensive first-pass metabolism mims.com. The time to peak plasma concentration (Tmax) for oral sumatriptan is around 2-2.5 hours, and its elimination half-life is approximately 2 hours mims.com. Subcutaneous administration, however, results in much higher bioavailability (around 97% ± 16%) and a faster Tmax (12 minutes, range 4-25 minutes) mims.com. The drug is metabolized in the liver, primarily by monoamine oxidase type A (MAO-A), into an inactive indole acetic acid metabolite mims.com. The concentration-effect relationship is often observed in clinical trials, where higher doses of sumatriptan may correlate with a greater proportion of patients achieving headache relief or pain-free status openaccessjournals.comhres.ca. For example, clinical trials have shown that approximately 50% to 75% of patients achieve headache relief within two hours after oral dosing with 100 mg sumatriptan, with an additional 15% to 25% achieving relief by 4 hours hres.ca.
Translational Research and Therapeutic Repositioning
Anti-Inflammatory Properties of Sumatriptan (B127528) Succinate (B1194679)
Sumatriptan succinate has demonstrated considerable anti-inflammatory effects in various experimental models. researchgate.nethealthdigest.com Studies indicate that at low doses, the compound can effectively mitigate inflammatory processes. researchgate.netnih.gov These anti-inflammatory actions are attributed to its ability to modulate key inflammatory pathways and mediators. researchgate.net
Research has consistently shown that this compound can decrease the levels of several pro-inflammatory markers. researchgate.netnih.gov In a rat model of vincristine-induced neuropathy, sumatriptan was found to lower the mRNA levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). Similarly, in studies on spinal cord injury in rats, treatment with sumatriptan significantly reduced the levels of TNF-α and IL-1β. nih.govresearchgate.net Furthermore, sumatriptan has been observed to downregulate the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses. researchgate.netresearchgate.net In a model of radiation-induced oral mucositis, sumatriptan was shown to decrease the levels of NF-κB and TNF-α.
| Inflammatory Marker | Model System | Observed Effect |
| Interleukin-1β (IL-1β) | Vincristine-Induced Neuropathy (Rat) | Significant decrease in mRNA levels. |
| Spinal Cord Injury (Rat) | Significant decrease in protein levels. nih.govresearchgate.net | |
| Renal Ischemia/Reperfusion (Rat) | Significant decrease in serum levels. actascientific.com | |
| Tumor Necrosis Factor-α (TNF-α) | Vincristine-Induced Neuropathy (Rat) | Significant decrease in mRNA levels. |
| Spinal Cord Injury (Rat) | Significant decrease in protein levels. nih.govresearchgate.net | |
| Cardiac Ischemia/Reperfusion (Rat) | Decrease in concentration. nih.gov | |
| Mesenteric Ischemia/Reperfusion (Rat) | Decrease in levels. nih.govresearchgate.net | |
| Testicular Torsion/Detorsion (Rat) | Notable lowering of levels in both testes. nih.gov | |
| Radiation-Induced Oral Mucositis | Decrease in tissue level. | |
| Nuclear Factor-κB (NF-κB) | General Anti-inflammatory Effect | Downregulation of the signaling pathway. researchgate.netresearchgate.net |
| Cardiac Ischemia/Reperfusion (Rat) | Decrease in protein production. nih.gov | |
| Renal Ischemia/Reperfusion (Rat) | Significant decrease in serum levels. actascientific.com | |
| Radiation-Induced Oral Mucositis | Decrease in levels and prevention of activation. |
This compound appears to regulate nitric oxide (NO) signaling and the activity of nitric oxide synthase (NOS). researchgate.netnih.gov In an experimental migraine model in adolescent rats, pretreatment with sumatriptan was associated with a decrease in the production of endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS) in the brain stem. nih.gov Studies on chloroquine-induced scratching in mice have also suggested that sumatriptan's effects may be mediated through the inhibition of NOS activity. researchgate.net In the context of cardiac ischemia/reperfusion, sumatriptan treatment has been found to significantly increase the expression of eNOS. nih.govresearchgate.net Conversely, in a study on mesenteric ischemia, sumatriptan did not alter the decreased levels of NO. nih.gov Research on trigeminal ganglia neurons has shown that sumatriptan can repress the nitric oxide-stimulated release of Calcitonin Gene-Related Peptide (CGRP). nih.gov
The anti-inflammatory actions of this compound confer protective effects in several models of inflammatory conditions. researchgate.netnih.gov
Cardiac Ischemia/Reperfusion: In rat models of myocardial ischemia/reperfusion (I/R) injury, sumatriptan has been shown to offer cardioprotective effects. nih.govresearchgate.netnih.gov Treatment with sumatriptan improved left ventricular function and decreased myocardial tissue injury. nih.govresearchgate.net These protective effects are linked to the modulation of inflammatory responses and endothelial NOS activity. nih.govresearchgate.net Sumatriptan was also found to reduce lipid peroxidation and the levels of cardiac injury markers like CK-MB and lactate (B86563) dehydrogenase. nih.govresearchgate.net
Mesenteric Ischemia/Reperfusion: Studies have demonstrated that sumatriptan has protective effects against mesenteric ischemia. nih.govresearchgate.net In a rat model of mesenteric I/R, sumatriptan improved the integrity of the intestinal mucosa. nih.gov These effects are thought to be mediated by the activation of 5-HT1B/1D receptors, which helps to modulate the inflammatory response. Histopathological studies have confirmed a significant reduction in intestinal tissue injury following sumatriptan treatment.
Spinal Cord Injury: In rat models of spinal cord injury (SCI), sumatriptan has been shown to improve functional recovery. nih.govresearchgate.net This improvement is attributed to its anti-inflammatory effects and its ability to reduce pro-inflammatory and pain mediators. nih.govresearchgate.net Histopathological analysis revealed a marked improvement in hemorrhage, inflammatory cell invasion, and neuronal vacuolation in sumatriptan-treated animals compared to controls. nih.govresearchgate.net
Regulation of Nitric Oxide Synthase and Nitric Oxide Signaling
Potential for New Indications Beyond Migraine
The demonstrated anti-inflammatory properties of this compound have led to investigations into its repositioning for indications other than migraine. researchgate.netnih.gov Its ability to protect against a range of inflammatory conditions suggests a broader therapeutic potential. researchgate.netnih.gov These conditions include not only cardiac and mesenteric ischemia/reperfusion and spinal cord injury, but also skin flap injury, pruritus, testicular torsion-detorsion, and oral mucositis, as observed in various experimental models. researchgate.netnih.gov The potential to use a well-established drug like sumatriptan for new indications is a promising area of ongoing research. consensus.app
Identification of Biomarkers for Response and Safety
Identifying biomarkers to predict patient response to this compound and ensure its safe use is a critical area of translational research. An ongoing observational study, known as the Migraine Attack Treatment Response Molecular and Clinical BiOmarkers (MAMBO) Phase I, aims to identify differential traits in spontaneous migraine attacks that can help predict the response to sumatriptan treatment. centerwatch.compatsnap.com This study will analyze headache characteristics before and after treatment to determine which features are associated with a positive response. centerwatch.com
In the broader context of migraine treatment, several molecules are being investigated as potential biomarkers. Calcitonin gene-related peptide (CGRP) and pituitary adenylate cyclase-activating polypeptide (PACAP) levels have been shown to decrease after sumatriptan administration, suggesting their potential as therapeutic biomarkers. nih.gov Vasoactive intestinal peptide (VIP) plasma levels have also been observed to decrease after treatment with a different triptan, indicating another possible biomarker for treatment response. nih.gov The identification of reliable biomarkers is essential for personalizing migraine treatment and could extend to the potential new inflammatory indications for sumatriptan. nih.gov
Research Gaps and Future Directions for Sumatriptan Succinate
Elucidating Undetermined Aspects of Migraine Pathophysiology and Sumatriptan's Full Mechanism
While Sumatriptan's primary mechanism involves the activation of 5-HT1B/1D receptors, leading to cranial vasoconstriction and inhibition of neuropeptide release, particularly calcitonin gene-related peptide (CGRP), the full extent of its action and the underlying pathophysiology of migraine are still being elucidated. nih.govnih.govwikipedia.org Future research seeks to clarify how the agonism of 5-HT1D/1B receptors precisely inhibits CGRP release and its potential direct effects on TRPV1 channels. wikipedia.orgnih.gov Understanding these mechanisms could provide further insights into migraine and cluster headache pathophysiology. nih.gov Furthermore, there is a need for studies to determine if reduced responsiveness to triptans in migraine with aura is due to a general lower efficacy in these cases rather than simply the timing of administration during the aura phase. practicalneurology.comneurology.org
Minimizing Cardiovascular Side Effects in Triptan Development
Triptans, including Sumatriptan (B127528), possess vasoconstrictive properties, which raise theoretical concerns regarding cardiovascular risks, particularly in patients with pre-existing heart conditions. wikipedia.orgnih.govdukehealth.org Although the incidence of serious cardiovascular ischemic events associated with triptan use is generally low in clinical practice, future drug development prioritizes the creation of more selective analogues to reduce vascular-related adverse events. nih.gov This involves designing new triptans with reduced or eliminated unwanted activity at most other monoamine receptor subtypes while maintaining their anti-migraine efficacy at 5-HT1B and 5-HT1D receptors. scielo.bropenaccessjournals.com
Addressing Inter- and Intra-Patient Variability in Pharmacokinetics and Efficacy
Significant variability exists in how individual patients respond to Sumatriptan, both between different patients (inter-patient) and within the same patient across different migraine attacks (intra-patient). openaccessjournals.com Pharmacokinetic studies have observed considerable inter-subject variability in the time to reach maximum plasma concentration (Tmax) following oral administration, sometimes displaying multiple peaks. openaccessjournals.comresearchgate.net Intra-patient consistency of response has been reported to be high in some studies, with a substantial percentage of patients experiencing headache relief across multiple attacks. openaccessjournals.com However, factors influencing this variability, such as genetic constitution, require further investigation to optimize drug therapy. researchgate.netresearchgate.net
Development of Formulations with Improved Bioavailability, Faster Onset, and Extended Duration of Action
Sumatriptan's oral bioavailability is notably low (around 14-15%) due to first-pass metabolism, which limits its systemic absorption and pharmacological effect. nih.govscielo.brresearchgate.netgoogle.comnih.gov Research is actively focused on developing novel formulations to overcome these limitations. Efforts include:
Fast-disintegrating/rapid-release oral tablets: These formulations aim to enhance tablet disintegration and drug dispersion, potentially improving absorption even in the presence of gastric stasis, a common occurrence during migraine attacks. openaccessjournals.comnih.govopenaccessjournals.comnih.gov Studies have shown faster absorption and earlier onset of pain relief with such formulations. nih.govnih.gov
Nasal sprays: Intranasal formulations offer a faster onset of action compared to oral tablets. openaccessjournals.comscielo.brscielo.br New intranasal in situ gel formulations are being developed to enhance drug residence time in the nasal cavity and improve bioavailability for sustained release. innovareacademics.in
Transdermal and buccal delivery systems: Cyclodextrins and other excipients are being explored to increase solubility and improve bioavailability in oral, nasal, and transdermal administration, potentially allowing for gradual drug release. google.comnih.gov
Phospholipid emulsions: Research into self-emulsifying Sumatriptan phospholipid emulsions aims to increase solubility and bioavailability, thereby potentially reducing the required drug dose. google.com
The goal is to provide more rapid and consistent relief, especially for patients experiencing nausea or vomiting during attacks, for whom oral forms may be less effective. openaccessjournals.comscielo.br
Table 1: Pharmacokinetic Characteristics of Select Sumatriptan Formulations openaccessjournals.comscielo.brnih.govscielo.brnih.gov
| Formulation | Median Tmax (Time to Peak Plasma Concentration) | Oral Bioavailability | Key Absorption Characteristics |
| Subcutaneous Injection | 10-15 minutes openaccessjournals.comscielo.br | ~100% nih.gov | Most rapid and complete pain relief; higher incidence of adverse events. scielo.brscielo.br |
| Fast-Disintegrating/Rapid-Release Oral Tablet | 10-15 minutes earlier than conventional tablet openaccessjournals.comnih.gov | ~14% researchgate.netnih.gov | Designed for faster disintegration and drug dispersion, potentially improved absorption even with gastric stasis. openaccessjournals.comnih.govopenaccessjournals.comnih.gov |
| Conventional Oral Tablet | ~2 hours openaccessjournals.com | 14% scielo.brresearchgate.net | Most popular, but absorption can be impaired by gastrointestinal dysmotility during migraine. openaccessjournals.com |
| Nasal Spray | 1-1.5 hours openaccessjournals.com | Varies (e.g., 28-55% therapeutic gain at 2 hours) scielo.brscielo.br | Faster onset than tablets; less susceptible to first-pass metabolism than oral forms. openaccessjournals.comscielo.br New formulations with permeation enhancers show more rapid absorption (e.g., Tmax 10.2-15 minutes for DFN-02 vs 2 hours for conventional nasal spray). nih.gov |
| Suppository | 1.5 hours openaccessjournals.com | Varies | Effective, superior to placebo after 30-60 minutes. openaccessjournals.comscielo.br |
Research into Genetic Factors Influencing Sumatriptan Response and Adverse Events
Pharmacogenomics, the study of how inherited factors influence drug effects, is an important area for future research in migraine treatment. researchgate.net While some studies have investigated the relationship between polymorphisms of 5-HT1B receptors and clinical response to Sumatriptan, an unquestionable link has not yet been established. nih.govpsu.edu However, other genetic variants, such as those in the PRDM16 gene (rs2651899), have shown associations with triptan response in migraine cohorts. mdpi.comnih.gov Research into the GNB3 variant rs5443 has also explored its association with Sumatriptan response, particularly in cluster headache patients, where the CT genotype was linked to increased response compared to CC genotype. nih.govpharmgkb.org Further genetic profiling is needed to identify specific markers that predict individual patient responses to Sumatriptan and their susceptibility to adverse events, thus enabling more tailored therapy. researchgate.netpharmgkb.org
Exploration of Sumatriptan's Antiviral Activity against Specific Viral Infections (if applicable)
Currently, there is no widely recognized or published scientific evidence to support significant antiviral activity of Sumatriptan succinate (B1194679) against specific viral infections. Research into repurposing existing drugs for new therapeutic indications, including antiviral properties, is an active field, but specific studies demonstrating meaningful antiviral activity for Sumatriptan are not prominently featured in the provided search results. Its primary established role remains in acute migraine and cluster headache treatment through neurovascular mechanisms.
Personalized Medicine Approaches for Migraine Treatment with Sumatriptan
Personalized medicine approaches aim to tailor treatment strategies to individual patient needs, moving beyond a one-size-fits-all model. openaccessjournals.combbc.commdpi.com For Sumatriptan, this involves utilizing insights from pharmacogenomics and identifying biomarkers to predict treatment response and optimize outcomes. researchgate.netbbc.commdpi.comfrontiersin.orgtandfonline.com Neuroimaging studies are exploring biological markers associated with drug efficacy and predicting refractory migraine attacks, which could help guide Sumatriptan treatment decisions. frontiersin.org The concept is to use a patient's unique genetic makeup, clinical features, and potentially other biomarkers to select the most effective Sumatriptan formulation or even decide if another triptan or a different class of medication (e.g., CGRP-targeting drugs) would be more beneficial. bbc.commdpi.comtandfonline.com This "precision medicine" approach is expected to inform future guidelines and ensure optimal care for migraine patients. bbc.com
Long-Term Efficacy and Safety in Diverse Patient Populations (e.g., pediatric patients, older adults, patients with comorbidities)
Investigations into the long-term efficacy and safety of Sumatriptan succinate have sought to understand its utility beyond the general adult population, focusing on specific groups such as pediatric patients, older adults, and individuals with various comorbidities. These studies highlight areas where further research is needed or where current evidence suggests caution.
Pediatric Patients
The safety and efficacy of this compound in pediatric patients (those under 18 years of age) generally have not been established, and its use in this age group is typically not recommended for most formulations nih.govhres.cagskpro.commayoclinic.orghres.cadrreddysusa.comdrugs.commedicalnewstoday.comhealthline.com.
Clinical trials have explored specific formulations in adolescent populations:
Oral Sumatriptan: Controlled clinical trials evaluating oral Sumatriptan in adolescents aged 12 to 17 years did not establish its efficacy compared to placebo in treating migraine. This outcome may be partly attributed to a notable placebo effect often observed in pediatric migraine studies medscape.com.
Nasal Spray Sumatriptan: While oral formulations did not show clear efficacy, some pediatric and adolescent studies indicate efficacy with the nasal spray form medscape.com. An open-label, multicenter study, spanning one year, assessed the long-term tolerability and efficacy of Sumatriptan nasal spray 20 mg in adolescent migraineurs aged 12 to 17 years. This study concluded that Sumatriptan nasal spray 20 mg was generally well-tolerated and could be beneficial for long-term use in this demographic nih.gov. Headache relief was reported in 43% of migraines at 1 hour and 59% at 2 hours post-dosing with sumatriptan nasal spray nih.gov. Unpleasant taste was the most frequently reported drug-related adverse event nih.gov. Other studies also support the effectiveness of intranasal Sumatriptan in providing pain relief at 2 hours in children aged 6 to 17 years researchgate.net.
Despite some promising findings for the nasal spray, postmarketing experience includes reports of serious adverse reactions in the pediatric population following the use of subcutaneous, oral, and/or intranasal Sumatriptan gskpro.comdrreddysusa.com.
Table 1: Summary of Sumatriptan Efficacy in Pediatric Migraine Trials (Nasal Spray)
| Patient Age Group | Formulation | Study Design | Duration | Headache Relief at 1 Hour | Headache Relief at 2 Hours | Key Finding | Citation |
| 12-17 years | Nasal Spray 20 mg | 1-year, open-label, multicenter | 1 year | 43% | 59% | Generally well-tolerated; may be beneficial for long-term use. No drug-related changes in ECGs, vital signs, or clinically meaningful changes in lab values observed. Unpleasant taste was the most common adverse event (17%). | nih.gov |
| 12-17 years | Nasal Spray (5-20 mg) | Controlled Clinical Trials | Not specified | Efficacy not established vs. placebo | Efficacy not established vs. placebo | Adverse reactions similar to adults; efficacy was not established, possibly due to high placebo effect. | gskpro.comdrreddysusa.comdrugs.commedscape.com |
| 6-17 years | Intranasal | Various (e.g., Ueberall and Wenzel, Ahonen et al, Winner et al) | Not specified | Not consistently reported | 64-86% | Intranasal sumatriptan shown to provide successful pain relief at 2 hours across several studies, supporting its efficacy in this age range. | researchgate.net |
Note: Efficacy data from controlled trials with oral sumatriptan in adolescents did not demonstrate superiority over placebo, possibly due to a high placebo effect medscape.com.
Older Adults
Experience with this compound in patients over 65 years of age is limited, and its use in this demographic is often not recommended nih.govhres.camayoclinic.orghres.camedicalnewstoday.comhealthline.com. While pharmacokinetic parameters in healthy elderly volunteers have shown no significant differences compared to younger individuals (under 65 years old), caution is advised due to potential age-related physiological changes hres.cahres.ca. Older adults may process drugs more slowly, which could lead to increased drug levels in the body and a higher risk of adverse effects medicalnewstoday.comhealthline.com. Therefore, a lower initial dose or an adjusted medication schedule might be considered medicalnewstoday.comhealthline.com. A thorough cardiovascular risk assessment is crucial before prescribing Sumatriptan to elderly patients nih.gov.
Patients with Comorbidities
The presence of certain comorbidities significantly impacts the long-term safety considerations for this compound:
Cardiovascular and Cerebrovascular Disease: Sumatriptan is contraindicated in patients with a history or evidence of ischemic cardiac, cerebrovascular, or peripheral vascular syndromes, such as ischemic or vasospastic coronary artery disease (CAD), or stroke/transient ischemic attack (TIA) nih.govhres.cagskpro.commayoclinic.orghres.cadrreddysusa.comdrugs.commedicalnewstoday.comhealthline.com. Rare but serious cardiac events, including acute myocardial infarction, life-threatening arrhythmias (such as ventricular tachycardia and fibrillation), and even fatalities, have been reported following the use of 5-HT1 agonists, predominantly in patients with existing risk factors for CAD hres.cagskpro.comhres.cadrreddysusa.comdrugs.commedicalnewstoday.comhealthline.comispub.com. Periodic cardiovascular evaluations are recommended for intermittent long-term users who have or develop cardiovascular risk factors gskpro.comhres.cadrreddysusa.comdrugs.comispub.com.
Arrhythmias: Sumatriptan is contraindicated in patients with Wolff-Parkinson-White syndrome or other cardiac accessory conduction pathway disorders gskpro.comdrreddysusa.comdrugs.com.
Hepatic Impairment: this compound is contraindicated in patients with severe hepatic impairment nih.govgskpro.comhres.cadrreddysusa.commedicalnewstoday.comhealthline.com. In individuals with mild to moderate hepatic impairment, plasma sumatriptan concentrations can be elevated (up to twice that seen in healthy subjects), suggesting that a lower single dose may be considered nih.govhres.cagskpro.com.
Renal Impairment: The impact of renal impairment on the efficacy and safety of this compound has not been thoroughly evaluated, and its use is not recommended in this patient population hres.ca. Dosing regimens for patients undergoing hemodialysis or peritoneal dialysis remain undefined nih.gov.
Uncontrolled Hypertension: Patients with uncontrolled high blood pressure should not take Sumatriptan due to the risk of increased blood pressure nih.govmayoclinic.orgmedicalnewstoday.comhealthline.com.
Seizure Disorders: Seizures have been reported following Sumatriptan administration, occurring in patients with a history of seizures or predisposing conditions, and, in rare instances, in those without apparent risk factors gskpro.comhres.camedicalnewstoday.comhealthline.com.
Peripheral Vascular Disease and Ischemic Bowel Disease: Sumatriptan may exacerbate or induce symptoms related to non-coronary vasospasm, such as peripheral vascular ischemia or gastrointestinal vascular ischemia and infarction. Therefore, it is contraindicated in patients with these conditions nih.govgskpro.comdrugs.commedicalnewstoday.comhealthline.com.
Serotonin (B10506) Syndrome: The risk of life-threatening serotonin syndrome is increased when Sumatriptan is used concomitantly with selective serotonin reuptake inhibitors (SSRIs) or serotonin norepinephrine (B1679862) reuptake inhibitors (SNRIs) hres.camedicalnewstoday.comhealthline.com.
Table 2: Key Comorbidities and Associated Safety Considerations for this compound
| Comorbidity | Safety Consideration | Citation |
| Ischemic/Vasospastic CAD | Contraindicated. Risk of serious cardiac events (e.g., myocardial infarction, arrhythmias, death), especially in patients with existing risk factors. Periodic cardiovascular evaluation advised for long-term users with risk factors. | nih.govhres.cagskpro.commayoclinic.orghres.cadrreddysusa.comdrugs.commedicalnewstoday.comhealthline.comispub.com |
| Wolff-Parkinson-White Syndrome / Arrhythmias | Contraindicated. Risk of life-threatening cardiac rhythm disturbances. | gskpro.comdrreddysusa.comdrugs.com |
| Severe Hepatic Impairment | Contraindicated. Liver plays an important role in metabolism. | nih.govgskpro.comhres.cadrreddysusa.commedicalnewstoday.comhealthline.com |
| Mild to Moderate Hepatic Impairment | Plasma concentrations may be increased. Lower single doses may be considered. | nih.govhres.cagskpro.com |
| Renal Impairment | Efficacy and safety not evaluated. Not recommended. Dosing regimen undefined for dialysis patients. | nih.govhres.ca |
| Uncontrolled Hypertension | Contraindicated. Can increase blood pressure. | nih.govmayoclinic.orgmedicalnewstoday.comhealthline.com |
| History of Seizures / Predisposition | May cause seizures; use with caution. | gskpro.comhres.camedicalnewstoday.comhealthline.com |
| Peripheral Vascular Disease / Ischemic Bowel Disease | May cause or worsen symptoms of non-coronary vasospasm. Contraindicated. | nih.govgskpro.comdrugs.commedicalnewstoday.comhealthline.com |
| Concomitant SSRI/SNRI Use | Increased risk of Serotonin Syndrome. | hres.camedicalnewstoday.comhealthline.com |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Sumatriptan succinate and its impurities in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard, as per pharmacopeial guidelines. Key parameters include a C18 column (4.6 mm × 25 cm), mobile phase of phosphate buffer (pH 3.5) and acetonitrile (85:15), and a flow rate of 1.5 mL/min. Impurity limits (e.g., ≤0.6% for impurity A) should be validated using reference standards (USP this compound RS) .
Q. How should in vitro models be designed to study Sumatriptan's vasoconstrictive mechanisms in cerebral arteries?
- Methodological Answer : Use isolated arterial ring preparations (e.g., from rodents) mounted in organ baths. Pre-treat tissues with nitric oxide synthase inhibitors to isolate 5-HT1B/1D receptor-mediated effects. Measure contractile responses via force transducers, normalizing data to maximum KCl-induced contraction. Include control groups with selective receptor antagonists (e.g., GR127935) to confirm mechanism specificity .
Q. What are the critical stability-indicating parameters for this compound under accelerated degradation conditions?
- Methodological Answer : Conduct stress testing under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via HPLC-MS and compare retention times to known impurities (A, B, C). Ensure method specificity by demonstrating baseline separation of degradation peaks from the parent compound .
Advanced Research Questions
Q. How can contradictions in reported pharmacokinetic (PK) parameters of this compound across population studies be resolved?
- Methodological Answer : Apply population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like age, hepatic function, and genetic polymorphisms in CYP3A4. Use Bayesian hierarchical models to integrate data from conflicting studies, adjusting for assay sensitivity (e.g., LC-MS vs. ELISA) and sampling time discrepancies. Validate with bootstrap resampling to assess parameter robustness .
Q. What experimental designs address the limited bioavailability of oral this compound in preclinical models?
- Methodological Answer : Utilize parallel artificial membrane permeability assays (PAMPA) to evaluate intestinal absorption. Optimize formulations via co-crystallization with permeability enhancers (e.g., sodium caprate). Conduct in situ intestinal perfusion studies in rats, comparing AUC(0-∞) of modified formulations to standard tablets. Validate using physiologically based pharmacokinetic (PBPK) modeling .
Q. How should researchers statistically analyze dose-response relationships in Sumatriptan efficacy studies with small sample sizes?
- Methodological Answer : Employ Bayesian dose-response models with weakly informative priors to mitigate overfitting. Use the Emax model for sigmoidal curves, reporting 95% credible intervals. For non-linear responses, apply bootstrap-tests to compare EC50 values across subgroups. Sensitivity analyses should exclude outliers identified via Cook’s distance .
Q. What strategies reconcile discrepancies in impurity profiles of this compound batches synthesized via different routes?
- Methodological Answer : Perform forced degradation studies on batches from alternative synthetic pathways (e.g., Grignard vs. Suzuki coupling). Characterize impurities via NMR and high-resolution MS, cross-referencing with databases like USP PF. Use principal component analysis (PCA) to cluster impurities by synthetic origin and establish process-related limits .
Methodological Frameworks
-
PICOT Framework for Clinical Pharmacology Studies :
-
Data Contradiction Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
